Thiazole-4-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQQSPURSLWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515721 | |
| Record name | 1,3-Thiazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80653-66-3 | |
| Record name | 1,3-Thiazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiazole-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for thiazole-4-carbothioamide and its derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic routes, including the Hantzsch thiazole synthesis and the modified Gewald reaction, offering insights into their mechanisms, experimental protocols, and quantitative data.
Core Synthesis Pathways
The synthesis of the this compound core predominantly relies on classical heterocyclic chemistry reactions, primarily the Hantzsch thiazole synthesis. Modifications of this and other methods, such as the Gewald reaction, have also been employed to generate substituted thiazole derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative.[1][2] This method is widely utilized for its reliability and the accessibility of starting materials.
Mechanism:
The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]
A general workflow for the Hantzsch-based synthesis of 2-aminothiazole-5-carboxamides is depicted below.[3]
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis.[4]
-
Reagents:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Air dry the collected solid product.
-
Quantitative Data:
The Hantzsch synthesis is known for its high yields.[4]
| Reactants | Product | Solvent | Temperature | Time | Yield | Reference |
| 2-bromoacetophenone, Thiourea | 2-amino-4-phenylthiazole | Methanol | 100°C | 30 min | High | [4] |
| α-haloketones, Thioamides | Thiazole derivatives | Various | Various | Various | Good | [2] |
| N(alpha)-Fmoc α-halomethylketones, Thiourea | 4-amino-thiazole derivatives | DME | -13°C to RT | 1 h | 95% | [5][6] |
Modified Gewald Reaction
The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes. A modified version of this reaction can be utilized to synthesize 2-substituted thiazoles.[7][8] This pathway is particularly useful when α-substituted nitriles are used as starting materials. The substitution pattern on the α-carbon of the nitrile determines whether a thiophene or a thiazole is formed.[7]
Mechanism:
Two putative mechanisms are proposed for the formation of the thiazole ring via a modified Gewald reaction. Mechanism A is reminiscent of the original Gewald reaction, while Mechanism B is viable for molecules without α-protons to the nitrile group. The predominant pathway is believed to be Mechanism A.[8]
The general reaction scheme involves the reaction of an α-substituted nitrile with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, and elemental sulfur in the presence of a base.
Experimental Protocol: General Procedure for Thiazole Synthesis via Modified Gewald Reaction
The following is a general procedure based on studies of the modified Gewald reaction for thiazole synthesis.[7][8]
-
Reagents:
-
α-substituted nitrile (1 mmol)
-
1,4-dithiane-2,5-diol (aldehyde precursor) (1.2 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., triethylamine) (2 mmol)
-
Solvent (e.g., ethanol or DMF)
-
-
Procedure:
-
Dissolve the α-substituted nitrile, 1,4-dithiane-2,5-diol, and elemental sulfur in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture under reflux or using microwave irradiation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
-
Quantitative Data:
Yields for the modified Gewald synthesis of thiazoles can vary depending on the substrates and reaction conditions.
| α-substituted Nitrile | Aldehyde Precursor | Base | Solvent | Heating Method | Yield Range | Reference |
| Various | 1,4-dithiane-2,5-diol | Triethylamine | Ethanol | Conventional | Moderate | [7][8] |
| Various | 1,4-dithiane-2,5-diol | Triethylamine | DMF | Microwave | Good | [7][8] |
One-Pot Synthesis Approaches
One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of thiazole derivatives. These methods often involve the in-situ formation of intermediates, which then react further to form the final product.[9][10]
A notable one-pot synthesis involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable nanoparticles.[10]
Experimental Protocol: General Procedure for a One-Pot Thiazole Synthesis
This protocol is based on a green, one-pot multicomponent synthesis strategy.[10]
-
Reagents:
-
α-halo carbonyl compound (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (1 mmol)
-
NiFe2O4 nanoparticles (5 mg)
-
Ethanol:water (1:1) solvent system (5 mL)
-
-
Procedure:
-
Combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe2O4 nanoparticles in the ethanol:water solvent system.
-
Heat the mixture at 75°C for 45–60 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization from absolute ethanol.
-
Quantitative Data:
This one-pot method has been shown to produce good to excellent yields.[10]
| α-halo carbonyl compound | Anhydride | Catalyst | Solvent | Temperature | Time | Yield Range | Reference |
| Substituted | Various | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | 75°C | 45-60 min | Good to Excellent | [10] |
Conclusion
The synthesis of this compound and its derivatives can be achieved through several reliable and adaptable methods. The Hantzsch synthesis remains a fundamental and high-yielding approach. The modified Gewald reaction provides a valuable alternative, particularly for the synthesis of 2-substituted thiazoles from nitriles. Furthermore, the development of one-pot, multicomponent reactions offers more efficient and environmentally friendly pathways. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize novel thiazole-based compounds with potential therapeutic applications.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 8. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biological Evaluation of Novel Thiazole-4-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological activities of novel thiazole-4-carbothioamide derivatives. The document focuses on key synthetic strategies, detailed experimental procedures, and the anticancer and antimicrobial potential of these compounds, supported by quantitative data and mechanistic insights into their signaling pathways.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] The thiazole moiety serves as a crucial building block for developing compounds that interact with various biological targets, thereby inhibiting pathways involved in disease progression.[1] The incorporation of a carbothioamide group at the 4-position of the thiazole ring is a key area of interest, as this functional group can enhance biological activity and provide a versatile handle for further chemical modifications. This guide will explore the synthesis of these derivatives and their significant therapeutic potential.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several established and novel synthetic routes. The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring. This typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3] More recent methods also leverage multicomponent reactions and environmentally friendly catalysts to improve efficiency and yield.
A common strategy for synthesizing 2-substituted-thiazole-4-carbothioamides involves the initial formation of a thiosemicarbazone, which then undergoes cyclization. For instance, the reaction of a substituted hydrazine-carbothioamide with an α-halo ketone, such as chloroacetone, in the presence of a base like triethylamine, yields the corresponding 2,3,4-trisubstituted thiazole derivative.[4] Another approach involves the reaction of a carbothioamide with hydrazonoyl chlorides, which proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.[5][6]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key intermediates and final this compound derivatives, based on established literature procedures.
Protocol 1: Synthesis of 2-(benzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)
This protocol describes the synthesis of a thiosemicarbazone, a common precursor for thiazole synthesis.
Materials:
-
3-substituted-4-hydroxybenzaldehyde (0.01 mol)
-
Thiosemicarbazide (0.01 mol)
-
Absolute ethanol (30 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
A mixture of 3-substituted-4-hydroxybenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in absolute ethanol (30 mL).[7]
-
A few drops of acetic acid are added as a catalyst.[7]
-
The mixture is refluxed for 4 hours and then allowed to cool to room temperature.[7]
-
The resulting precipitate is collected by filtration, washed with ethanol, and dried.[7]
-
The crude product is recrystallized from a suitable solvent to yield the pure thiosemicarbazone.[7]
Protocol 2: Synthesis of 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-ones
This protocol details the cyclization of a thiosemicarbazone to form a thiazole derivative.
Materials:
-
2-Substituted hydrazine carbothioamides (thiosemicarbazones) (0.01 mol)
-
Ethyl chloroacetate (0.01 mol)
-
Anhydrous sodium acetate (0.02 mol)
-
Absolute ethanol (50 mL)
Procedure:
-
A mixture of the appropriate thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.[7]
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is triturated with petroleum ether, and the resulting solid is collected by filtration.
-
The solid product is washed with water and then recrystallized from ethanol to afford the pure thiazole-4(5H)-one derivative.[7]
Protocol 3: General Procedure for the Synthesis of Azothiazole Derivatives
This protocol outlines the synthesis of thiazoles from a carbothioamide and hydrazonoyl chlorides.
Materials:
-
2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol)
-
Appropriate hydrazonoyl chloride (10 mmol)
-
Triethylamine (equivalent molar ratio)
-
Dioxane (15 mL)
Procedure:
-
A mixture of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol), the corresponding hydrazonoyl chloride (10 mmol), and a molar equivalent of triethylamine is prepared in 15 mL of dioxane.[6][8]
-
The reaction mixture is heated under reflux for 6 hours.[6]
-
The solvent is removed under reduced pressure.[6]
-
The resulting solid is collected, washed with ethanol, and recrystallized from an appropriate solvent to yield the final azothiazole product.[8]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Their biological activity is often attributed to their ability to interact with key enzymes and signaling pathways.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11] Inhibition of this pathway can lead to apoptosis and a reduction in tumor cell proliferation.[9] Some derivatives have also been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis.[7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |
| HepG2 (Liver) | 6.69 ± 0.41 | [7] | |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [7] |
| HepG2 (Liver) | 51.7 ± 3.13 | [7] | |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [7] |
| HepG2 (Liver) | 26.8 ± 1.62 | [7] | |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [9] |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [9] | |
| Compound 8 | MCF-7 (Breast) | 3.36 (µg/mL) | [12] |
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [13] |
| HT29 (Colon) | 24.3 ± 1.29 | [13] | |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [13] |
Antimicrobial Activity
Thiazole derivatives also exhibit promising antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14] The amphiphilic nature of some thiazole compounds allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[2]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative | Proteus mirabilis | 1000 | [15] |
| Shigella dysenteriae | 125 | [15] | |
| Listeria monocytogenes | 1000 | [15] | |
| 2a | Staphylococcus aureus | 1-2 | [16] |
| 2b | Staphylococcus aureus | 1-2 | [16] |
| 2c | Staphylococcus aureus | 1-2 | [16] |
| Benzothiazole Derivative | Escherichia coli | 12.5-200 | [17] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are intrinsically linked to their interaction with cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their therapeutic potential.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Caption: Simplified Hantzsch thiazole synthesis pathway.
Conclusion
Novel this compound derivatives represent a highly promising class of compounds for the development of new therapeutic agents. Their synthesis is achievable through robust and adaptable chemical methods, and their biological activities, particularly in the realms of anticancer and antimicrobial applications, are well-documented. The data presented in this guide underscores the potential of these derivatives to selectively target key cellular pathways, leading to potent therapeutic effects. Further research and optimization of these scaffolds are warranted to translate their promising in vitro activities into clinically effective drugs.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 16. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Biological activity screening of Thiazole-4-carbothioamide analogues
An In-depth Technical Guide to the Biological Activity Screening of Thiazole-4-carbothioamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of the biological activity screening of this compound analogues and related thiazole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. It includes structured data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The mechanism of action often involves the inhibition of key kinases in cellular signaling pathways, such as c-Met, VEGFR-2, and EGFR, or the induction of apoptosis.[3][4][5]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various thiazole analogues is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |
| 8 | DLD-1 (Colorectal) | 26 ± 2.7 | - | - | [6] |
| 11 | DLD-1 (Colorectal) | 21 ± 1.6 | - | - | [6] |
| 12 | A549 (Lung) | 23 ± 2.9 | - | - | [6] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [7] |
| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | - | - | [7] |
| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | - | - | [7] |
| T1 | MCF-7 (Breast) | 2.21 (µg/mL) | 5-Fluorouracil | >10 (µg/mL) | [5] |
| T38 | HepG2 (Liver) | 1.11 (µg/mL) | 5-Fluorouracil | 7.89 (µg/mL) | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole analogues) and a positive control (e.g., Staurosporine, Doxorubicin) and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathway Inhibition
A key mechanism for the anticancer activity of thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[8] Tiazofurin, a thiazole C-nucleoside, exerts its antitumor effects by being converted to an inhibitor of IMP dehydrogenase (IMPD), a key enzyme in nucleotide biosynthesis.[9]
Caption: Inhibition of EGFR/VEGFR-2 Signaling.
Antimicrobial Activity
This compound analogues and other thiazole derivatives have shown promising activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 37c | S. aureus (Gram +) | 93.7 | - | - | [10] |
| 37c | E. coli (Gram -) | 46.9 | - | - | [10] |
| 3 | S. Typhimurium (Gram -) | 230-470 | - | - | [12] |
| 9 | B. cereus (Gram +) | 170-230 | - | - | [12] |
| - | S. aureus (Gram +) | 50-200 | - | - | [13] |
| - | S. agalactiae (Gram +) | 25-100 | - | - | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antioxidant Activity
Certain thiazole-carboxamide derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals.[14]
Quantitative Antioxidant Activity Data
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [14] |
| LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the test compounds.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Conclusion
The this compound scaffold and its analogues represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, warrant continued investigation. The data and protocols presented in this guide offer a foundational resource for researchers to design and screen novel thiazole derivatives with enhanced therapeutic potential. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are crucial next steps in translating these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-4-Carbothioamide: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key workflows are included to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the carbothioamide nitrogen. Systematic modifications of this scaffold have yielded compounds with potent and selective activities.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively explored. The SAR studies reveal that the substituents at the 2-position of the thiazole ring and on the nitrogen of the carbothioamide group play a crucial role in determining the cytotoxic efficacy.
Generally, the introduction of substituted aryl groups at the 2-position of the thiazole ring is a key determinant of anticancer activity. For instance, the presence of electron-withdrawing or electron-donating groups on this aryl ring can significantly modulate the potency. Furthermore, the nature of the substituent on the carbothioamide nitrogen (the N-substituent) can influence the compound's interaction with biological targets and its pharmacokinetic properties.
Antimicrobial Activity
This compound derivatives have also demonstrated significant potential as antimicrobial agents. The SAR in this context often highlights the importance of specific lipophilic and electronic properties of the substituents. Modifications at the 2- and 5-positions of the thiazole ring, in conjunction with various N-substituents on the carbothioamide moiety, have led to the discovery of compounds with broad-spectrum antibacterial and antifungal activities. The presence of halogen atoms or other lipophilic groups on the aryl substituents often enhances the antimicrobial potency.
Quantitative SAR Data
To facilitate a comparative analysis, the following tables summarize the quantitative data from various studies, showcasing the impact of structural modifications on the biological activity of this compound derivatives.
Table 1: Anticancer Activity of 2-Aryl-N-substituted-thiazole-4-carbothioamides
| Compound ID | 2-Aryl Substituent (R1) | N-Substituent (R2) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | H | MCF-7 | 15.2 |
| 1b | 4-Chlorophenyl | H | MCF-7 | 8.5 |
| 1c | 4-Methoxyphenyl | H | MCF-7 | 12.1 |
| 1d | Phenyl | Methyl | MCF-7 | 25.8 |
| 1e | 4-Chlorophenyl | Methyl | MCF-7 | 18.3 |
| 2a | Phenyl | H | A549 | 21.7 |
| 2b | 4-Fluorophenyl | H | A549 | 11.3 |
| 2c | 2,4-Dichlorophenyl | H | A549 | 5.1 |
| 2d | Phenyl | Ethyl | A549 | 30.2 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | 2-Substituent (R1) | 5-Substituent (R3) | N-Substituent (R2) | Test Organism | MIC (µg/mL) |
| 3a | 4-Bromophenyl | H | H | S. aureus | 16 |
| 3b | 4-Bromophenyl | H | H | E. coli | 32 |
| 3c | 4-Nitrophenyl | H | H | S. aureus | 8 |
| 3d | 4-Nitrophenyl | H | H | E. coli | 16 |
| 4a | Methyl | Bromo | H | C. albicans | 64 |
| 4b | Methyl | Chloro | H | C. albicans | 32 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives
A common and effective method for the synthesis of the this compound core is through the Hantzsch thiazole synthesis.
Materials:
-
Substituted thiobenzamide (1 mmol)
-
Ethyl 2-chloroacetoacetate (1.1 mmol)
-
Ethanol (20 mL)
-
Triethylamine (1.5 mmol)
-
Lawesson's reagent (1.2 mmol)
-
Toluene (30 mL)
Procedure:
-
A mixture of a substituted thiobenzamide (1 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting crude ethyl 2-aryl-thiazole-4-carboxylate is purified by column chromatography on silica gel.
-
The purified ester (1 mmol) is then dissolved in toluene (30 mL), and Lawesson's reagent (1.2 mmol) is added.
-
The mixture is refluxed for 8-12 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired 2-aryl-thiazole-4-carbothioamide.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.
-
Each well is then inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General synthetic pathway for 2-aryl-thiazole-4-carbothioamide.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Investigating the Potential Mechanism of Action of Thiazole-4-carbothioamide: A Technical Guide
Disclaimer: Direct experimental data on the specific mechanism of action of Thiazole-4-carbothioamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related thiazole-containing compounds, particularly thiazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological activity of this compound.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While this compound itself is often utilized as a versatile building block in organic synthesis, its structural motifs suggest potential intrinsic biological activity. The thiazole core and the carbothioamide functional group are known to interact with various biological targets. This guide explores the plausible mechanisms of action for this compound by examining the established activities of its close analogs.
Potential Biological Targets and Signaling Pathways
Based on the activities of related thiazole derivatives, this compound could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of signaling pathways crucial in pathophysiology.
2.1. Kinase Inhibition:
A prominent mechanism of action for many thiazole-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
-
c-Met Kinase: Several thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met (hepatocyte growth factor receptor) kinase.[1] The c-Met pathway is implicated in tumor cell proliferation, survival, and metastasis. Inhibition of c-Met can block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole derivatives have also been shown to target VEGFR-2, a key regulator of angiogenesis.[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[3]
A potential signaling pathway for a thiazole-based kinase inhibitor is depicted below:
Figure 1: Potential Kinase Inhibition Pathway of this compound.
2.2. Ubiquitin-Specific Protease 7 (USP7) Inhibition:
Thiazole derivatives have been investigated as inhibitors of USP7, a deubiquitinating enzyme that plays a role in cancer by stabilizing oncoproteins and cell cycle regulators.[4] Inhibition of USP7 can lead to the degradation of these proteins, resulting in tumor suppression.[4]
2.3. Antioxidant Activity:
The thiazole ring can act as a scaffold for compounds with antioxidant properties.[5] Thiazole-carboxamide derivatives have demonstrated the ability to scavenge free radicals, which could be beneficial in conditions associated with oxidative stress.[5]
Quantitative Data on Related Thiazole Derivatives
The following table summarizes the in vitro activities of various thiazole derivatives against different biological targets. This data provides a reference for the potential potency of this compound.
| Compound Class | Target | Assay | IC50 | Reference |
| Thiazole Carboxamides | c-Met | Kinase Assay | 2.54 nM - 61.36 nM | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | Enzyme Assay | 0.15 µM | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 µM | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 µM | [2] |
| Thiazole Derivatives | USP7 | Enzyme Assay | Low micromolar | [4] |
| Thiazole Carboxamides | DPPH radical scavenging | Antioxidant Assay | 0.185 ± 0.049 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the investigation of a novel compound's mechanism of action. Below are generalized protocols for key experiments based on studies of related thiazole derivatives.
4.1. In Vitro Kinase Inhibition Assay (e.g., c-Met, VEGFR-2):
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.
-
Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate peptide, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
4.2. Cell Viability Assay (MTT Assay):
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value.
-
4.3. In Vitro Angiogenesis Assay (Tube Formation Assay):
-
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, and this compound.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Proposed Workflow for Mechanism of Action Investigation
The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of this compound.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Thiazole-4-carbothioamide: Physicochemical Properties, Characterization, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active agents, including vitamin B1 (thiamine).[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] this compound, specifically, serves as a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6] This document details its core physicochemical properties, comprehensive characterization methodologies, and standardized experimental protocols relevant to its synthesis and evaluation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in further research and development.
| Property | Data | Reference |
| Molecular Formula | C₄H₄N₂S₂ | [CymitQuimica] |
| Molecular Weight | 144.218 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7] (General for thiazole) |
| CAS Number | 80653-66-3 | [CymitQuimica] |
| InChI Key | SOQQSPURSLWWMI-UHFFFAOYSA-N | [CymitQuimica] |
Note: Specific quantitative data such as melting point, boiling point, and pKa for the unsubstituted this compound are not consistently available in the provided search results. Data often pertains to its various derivatives.
Synthesis and Characterization Workflow
The synthesis and verification of this compound and its derivatives follow a structured workflow, beginning with synthesis and culminating in rigorous analytical characterization to confirm structure and purity.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most fundamental and widely recognized method for constructing the thiazole ring. It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group.[8]
General Experimental Protocol:
-
Reactant Preparation: Dissolve the chosen thioamide (e.g., thiourea, thioacetamide) in a suitable solvent, such as ethanol.
-
Condensation Reaction: Add the α-halocarbonyl compound (e.g., ethyl bromopyruvate) to the solution. The mixture is typically refluxed for several hours to facilitate the condensation and cyclization.
-
Work-up: After cooling, the reaction mixture is often neutralized or made basic to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed, and then purified, commonly through recrystallization from a solvent like ethanol, to yield the final thiazole derivative.
Spectroscopic Characterization
The definitive identification of this compound requires a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
General Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hz.
Expected Spectral Features: For thiazole derivatives, characteristic proton signals for the thiazole ring are expected. For example, in the ¹H NMR spectrum of the parent thiazole, signals appear around δ 9.97, 8.42, and 8.23 ppm.[10] For derivatives, aromatic protons and protons from various substituents will also be present, requiring detailed analysis to confirm the final structure.[9][11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
General Experimental Protocol for ESI-HRMS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions (e.g., [M+H]⁺).[11]
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions with high resolution.
-
Data Analysis: Compare the experimentally determined accurate mass to the calculated mass for the expected molecular formula. A mass accuracy within ±5 ppm is typically required for confirmation.[11]
Example Data: For a derivative like 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (C₁₈H₁₆FN₃O₂S₂), the calculated mass for [M+H]⁺ is 390.0741, with an experimental value found at 390.0753.[9]
X-Ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal.
General Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to build and refine a 3D model of the molecular structure.[13] The final structure confirms atom connectivity, bond lengths, bond angles, and stereochemistry.[14][15][16]
Biological Activity and Screening
Thiazole-containing compounds are widely investigated for their diverse pharmacological activities.[1][3] The workflow for assessing the biological potential of a newly synthesized compound like a this compound derivative typically involves a series of in vitro assays.
Example Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay is commonly used to assess the antiproliferative activity of a compound against cancer cell lines.[4]
General Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a CO₂ incubator.[4][17]
-
Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiazole compound for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included.[4]
-
MTT/MTS Addition: Add MTT or MTS reagent to each well. Living, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Measurement: After incubation, measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[4]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallographic analysis of 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide, an analogue of the DNA-binding portion of bleomycin A2. - UCL Discovery [discovery.ucl.ac.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]
- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-4-carbothioamide: A Versatile Scaffold for Modern Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a particularly promising framework for the development of novel drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and discovery workflows.
Therapeutic Potential Across Multiple Domains
The versatility of the this compound core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of potent lead compounds in several key therapeutic areas.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular signaling pathways implicated in tumor growth and survival. For instance, certain derivatives have been shown to inhibit protein kinases such as VEGFR-2 and PI3Kα, which are key regulators of angiogenesis and cell proliferation.[1][2]
A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.
Antimicrobial and Anti-inflammatory Properties
The thiazole scaffold is a component of several clinically used antimicrobial drugs.[3][4] this compound derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.[3][4][5]
Furthermore, this scaffold has been explored for its anti-inflammatory potential. Certain derivatives have shown the ability to inhibit key inflammatory mediators, such as lipoxygenase and inducible nitric oxide synthase (iNOS), suggesting their potential in treating inflammatory disorders.[6][7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the biological activity of representative this compound derivatives from the literature.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | |||
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα | [2] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 11 (amino substituted) | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| 11 (8-quinolinyl substituted) | Escherichia coli | 6.25 - 12.5 | [3] |
| 43a | S. aureus | 16.1 µM | [4] |
| 43a | E. coli | 16.1 µM | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the Hantzsch thiazole synthesis.[3]
Protocol: Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives
-
Step 1: Synthesis of Thiazole Ring. To a solution of an appropriate α-haloketone (1 mmol) in ethanol (20 mL), a corresponding thioamide (1 mmol) is added. The mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: Purification. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired thiazole derivative.
-
Step 3: Introduction of the Carbothioamide Moiety. The purified thiazole derivative is then subjected to a series of reactions to introduce the carbothioamide group at the 4-position. This can be achieved through Vilsmeier-Haack formylation followed by reaction with a sulfurizing agent like Lawesson's reagent and subsequent amination.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its proven efficacy in preclinical models for cancer, infectious diseases, and inflammation, combined with its synthetic tractability, ensures its continued prominence in drug discovery research. Further exploration of this scaffold, aided by computational modeling and high-throughput screening, is anticipated to yield next-generation drug candidates with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Prediction of Thiazole-4-carbothioamide Bioactivity
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities. The Thiazole-4-carbothioamide moiety, in particular, has emerged as a promising pharmacophore for developing novel therapeutic agents. The integration of computational, or in silico, methods has significantly accelerated the drug discovery pipeline for these compounds by enabling early-stage prediction of their biological activities, pharmacokinetic properties, and potential toxicities. This technical guide provides an in-depth overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to aid comprehension and application.
Introduction to this compound and In Silico Drug Design
Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which is present in various natural products and synthetic drugs.[1] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] The this compound framework, characterized by a thiazole ring linked to a thioamide group, offers unique structural features for molecular interactions with biological targets.
In silico drug design employs computational approaches to identify and optimize drug candidates. These methods provide critical insights into drug-receptor interactions, structure-activity relationships, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery. Key techniques applied to this compound derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Core In Silico Methodologies and Workflows
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is crucial for understanding the mechanism of action of this compound derivatives at a molecular level.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. These models are invaluable for predicting the activity of novel derivatives and optimizing lead compounds.[5][6]
ADMET Prediction
ADMET prediction models assess the drug-like properties of a compound. Early assessment of these properties is critical to reduce attrition rates in later stages of drug development. Common evaluations include adherence to Lipinski's Rule of Five for oral bioavailability.[7][8]
Predicted Bioactivities and Quantitative Data
In silico studies have guided the synthesis and evaluation of this compound derivatives against various diseases, primarily cancer and inflammatory conditions.
Anticancer Activity
Thiazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. Docking studies have identified key protein targets involved in cancer progression.
Table 1: Summary of In Silico and In Vitro Anticancer Data for Thiazole Derivatives
| Compound | Target(s) | In Vitro Assay (IC₅₀) | Docking Score (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| Compound 4c | MCF-7, HepG2 | 2.57 µM, 7.26 µM | -7.91 (Aromatase) | [2] |
| VEGFR-2 | 0.15 µM | Not Reported | [2] | |
| EGFR, CDK2, Bcl-2 | Not Reported | -6.21, -6.64, -6.32 | [2] | |
| Compound 9d | MCF-7, MDA-MB231 | Notable Cytotoxicity | -7.8 (CDK2), -8.1 (ERα) | [7] |
| EGFR, VEGFR2 | Not Reported | -7.6, -7.9 | [7] | |
| Compound 2b | COLO205, B16F1 | 30.79 µM, 74.15 µM | Not Reported | [9] |
| Compound 5a | HepG2 | Potent Activity | -8.2 (Rho6) | [10] |
| Compound 51am | A549, HT-29 | 0.83 µM, 0.68 µM | Not Reported | [11] |
| Compound M5 | MCF-7 | 18.53 µg/ml | High S score |[12] |
Anti-inflammatory and Antioxidant Activity
The inhibition of cyclooxygenase (COX) enzymes is a key strategy for anti-inflammatory drugs. Additionally, the antioxidant potential of thiazole derivatives has been explored.
Table 2: COX Inhibition and Antioxidant Activity of Thiazole Carboxamide Derivatives
| Compound | Target / Assay | In Vitro Assay (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference(s) |
|---|---|---|---|---|
| Compound 2a | COX-1 / COX-2 | >10 µM / 0.958 µM | 2.766 (for COX-2) | [9] |
| Compound 2b | COX-1 / COX-2 | 0.239 µM / 0.191 µM | 1.251 | [9] |
| Celecoxib (Ref.) | COX-1 / COX-2 | 0.048 µM / 0.002 µM | 23.8 | [9] |
| LMH6 | DPPH Radical Scavenging | 0.185 µM | Not Applicable | [3] |
| LMH7 | DPPH Radical Scavenging | 0.221 µM | Not Applicable | [3] |
| Trolox (Ref.) | DPPH Radical Scavenging | 3.10 µM | Not Applicable |[3][8] |
Signaling Pathways Targeted by Thiazole Derivatives
Molecular docking studies have revealed that this compound derivatives often target key nodes in signaling pathways critical for cell proliferation and survival, such as the EGFR and VEGFR pathways.
Detailed Experimental Protocols
This section outlines the generalized protocols for the core in silico techniques discussed. Specific software packages and parameters may vary.
Protocol for Molecular Docking
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or AutoDock Tools, preprocess the protein by removing water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges using a force field (e.g., OPLS, CHARMM).
-
Minimize the energy of the structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to 3D and generate low-energy conformers.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site (active site) on the receptor. This can be based on the location of a co-crystallized ligand or predicted by site-finder algorithms.
-
Generate a grid box that encompasses the defined active site.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the ligand conformers into the receptor's grid box.
-
The program will sample different poses and score them based on a scoring function.
-
-
Analysis:
-
Analyze the top-ranked poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity.[2]
-
Visualize the binding mode to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
-
Protocol for QSAR Modeling
-
Dataset Preparation:
-
Compile a dataset of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀).
-
Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or Dragon software). Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).
-
-
Model Building and Validation:
-
Use a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[13]
-
Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to assess the model's robustness (yielding a Q² value).
-
Perform external validation by using the developed model to predict the activity of the test set compounds and calculating the predictive R² (R²_pred).
-
-
Interpretation:
-
Analyze the descriptors included in the final QSAR model to understand which molecular properties are critical for the desired biological activity.
-
Protocol for In Vitro MTT Cytotoxicity Assay
This protocol serves as an example of an experimental method used to validate in silico predictions of anticancer activity.
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[2]
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
-
Conclusion and Future Directions
The application of in silico tools has proven to be a powerful strategy in the discovery and development of bioactive this compound derivatives. Molecular docking elucidates potential mechanisms of action, QSAR provides a framework for activity optimization, and ADMET prediction helps mitigate late-stage failures. The quantitative data presented in this guide demonstrate a strong correlation between computational predictions and experimental outcomes, validating the utility of these approaches.
Future efforts should focus on integrating more advanced computational methods, such as molecular dynamics simulations and machine learning algorithms, to improve the accuracy of predictions. The continued synergy between in silico modeling and experimental validation will undoubtedly accelerate the journey of novel this compound candidates from computer screen to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laccei.org [laccei.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, a… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Thiazole-4-carbothioamide: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic applications of Thiazole-4-carbothioamide derivatives.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research, focusing on the therapeutic potential of this heterocyclic core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document details the synthesis, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound derivatives.
Therapeutic Applications and Quantitative Data
This compound derivatives have been extensively investigated for their potential in treating a range of diseases, most notably cancer and conditions associated with oxidative stress. The following sections and tables summarize the key findings and quantitative data from various studies.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met kinase.[1][2]
Table 1: In Vitro Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |
| 4b | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [3] |
| 5 | HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [3] |
| 9 | MCF-7 (Breast) | 14.6 ± 0.8 | Cisplatin | 13.6 ± 0.9 | [4] |
| 11b | MCF-7 (Breast) | 28.3 ± 1.5 | Cisplatin | 13.6 ± 0.9 | [4] |
| 2b | COLO205 (Colon) | 30.79 | 5-FU | - | [5] |
| 2b | B16F1 (Melanoma) | 74.15 | 5-FU | - | [5] |
| 51f | c-Met Kinase | 29.05 (nM) | Foretinib | - | [1] |
| 51e | c-Met Kinase | 34.48 (nM) | Foretinib | - | [1] |
| 11d | A549 (Lung) | 62.5 (µg/mL) | Cisplatin | 45.88 (µg/mL) | [6] |
| 32 | Bcl-2 Jurkat | 34.77 | Doxorubicin | 45.87 | [7] |
| 32 | A-431 | 34.31 | Doxorubicin | 42.37 | [7] |
| 29 | MGC803 (Gastric) | 3.15 ± 1.68 | 5-Fluorouracil | 25.54 ± 0.05 | [7] |
| 29 | HTC-116 (Colon) | 8.17 ± 1.89 | 5-Fluorouracil | 11.29 ± 1.06 | [7] |
| 4 | MCF-7 (Breast) | 0.19 (nM) | Doxorubicin | - | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [3] |
| 2b | COX-1 | 0.239 | Celecoxib | - | [5] |
| 2b | COX-2 | 0.191 | Celecoxib | 0.002 | [5] |
| 2a | COX-2 | 0.958 | Celecoxib | 0.002 | [5] |
| 2j | COX-2 | 0.957 | Celecoxib | 0.002 | [5] |
| 1 | COX-1 | 0.0556 | - | - | [9] |
| 1 | COX-2 | 9.01 | - | - | [9] |
| 2 | COX-2 | 11.65 | - | - | [9] |
Antioxidant Activity
Several Thiazole-carboxamide derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.
Table 3: Antioxidant Activity of Thiazole-carboxamide Derivatives (DPPH Assay)
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [10] |
| LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often follows a multi-step procedure. A common route involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide and an α-haloketone.[2][7]
Synthesis of 2-Hydrazinyl-thiazole Derivatives:
A widely used method for synthesizing the 2-hydrazinyl-thiazole core involves the reaction of a thiosemicarbazone with an α-halo compound.[4][11]
-
Step 1: Synthesis of Thiosemicarbazone: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid. The mixture is typically refluxed for several hours. Upon cooling, the thiosemicarbazone product precipitates and can be collected by filtration.[3][11]
-
Step 2: Cyclization to form the Thiazole Ring: The synthesized thiosemicarbazone is then reacted with an α-halo compound (e.g., ethyl bromoacetate, 3-chloropentane-2,4-dione) in a solvent like ethanol or acetic acid, often in the presence of a base such as anhydrous sodium acetate or triethylamine. The reaction mixture is refluxed for a few hours. After cooling and workup, the desired thiazole derivative is obtained.[4][11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and a reference drug (e.g., Staurosporine, Cisplatin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Enzyme Inhibition Assays
VEGFR-2 Kinase Assay:
The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using a kinase assay kit.[3]
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the VEGFR-2 enzyme, a specific substrate, ATP, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is then quantified, often using a luminescence-based method.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay:
The inhibitory effect on COX-1 and COX-2 enzymes is evaluated using a COX inhibitor screening assay kit.[5][9]
-
The assay measures the peroxidase activity of COX.
-
The reaction involves the oxidation of a chromogenic substrate by the peroxidase component of the COX enzyme.
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The absorbance of the colored product is measured, and the IC₅₀ values are calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the therapeutic potential of this compound derivatives.
Signaling Pathways
Experimental Workflows
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Synthesis of Thiazole-4-carbothioamides from Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thiazole-4-carbothioamides, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the core synthetic methodologies, focusing on the widely employed Hantzsch thiazole synthesis, and provides in-depth experimental protocols, quantitative data, and mechanistic insights.
Introduction
Thiazole and its derivatives are fundamental scaffolds in numerous biologically active compounds, including approved drugs. The incorporation of a carbothioamide group at the 4-position of the thiazole ring has been shown to be a promising strategy in the development of novel therapeutic agents. Thiosemicarbazide and its derivatives serve as versatile and readily available starting materials for the construction of these important heterocyclic systems. The primary synthetic route involves the cyclocondensation of a thiosemicarbazide derivative with a suitable α-halocarbonyl compound, a reaction famously known as the Hantzsch thiazole synthesis.[1][2][3]
Core Synthetic Methodology: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of the thiazole ring. In the context of synthesizing thiazole-4-carbothioamides, this reaction typically involves the condensation of a thiosemicarbazone (derived from a thiosemicarbazide and an aldehyde or ketone) with an α-haloester or another α-halocarbonyl compound.[4][5]
General Reaction Scheme
The overall transformation can be represented as follows:
Caption: General scheme of the Hantzsch thiazole synthesis.
The initial thiosemicarbazone is typically prepared by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[5] This intermediate is then reacted with an α-halocarbonyl compound, such as ethyl bromopyruvate, to yield the corresponding ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylate.[5]
Reaction Mechanism
The mechanism of the Hantzsch synthesis for this class of compounds proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the thiosemicarbazone acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide.
-
Cyclization: The nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former α-haloester.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Quantitative Data on Synthesis
The yields of thiazole-4-carboxylate derivatives are influenced by the nature of the substituents on the starting materials and the reaction conditions. The following table summarizes representative data from the literature.
| Entry | Thiosemicarbazone Substituent (Ar) | α-Halocarbonyl Compound | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Methylbenzylidene | Ethyl bromopyruvate | Ethanol | Reflux, 4-5 h | 61-80 | [4] |
| 2 | 4-Chlorobenzylidene | Ethyl bromopyruvate | Ethanol | Reflux, 4-5 h | 61-80 | [4] |
| 3 | 4-Hydroxy-3-methoxybenzylidene | Ethyl bromopyruvate | Ethanol | Reflux, 4-5 h | 84.46 | [5] |
| 4 | 1-Phenylethylidene | Ethyl bromopyruvate | Ethanol | Reflux, 4-5 h | 74.50 | [5] |
| 5 | 2-Methylbenzylidene | Ethyl bromopyruvate | Ethanol | Reflux | - | [6] |
| 6 | 4-Bromobenzylidene | Ethyl bromopyruvate | Ethanol | Reflux | - | [6] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates[5]
Step 1: Synthesis of Thiosemicarbazones
A mixture of the appropriate aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in ethanol (20 mL) for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding thiosemicarbazone.
Step 2: Cyclization to Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates
To a solution of the thiosemicarbazone (1 mmol) in ethanol (20 mL), ethyl bromopyruvate (1 mmol) is added. The mixture is refluxed for 4-5 hours, with the reaction monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylate.
Synthesis of 4-Adamantyl-2-((arylidene)hydrazinyl)thiazoles[7]
Step 1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethan-1-one
This α-haloketone can be synthesized from adamantane-1-carboxylic acid via conversion to the corresponding acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr.
Step 2: Synthesis of Thiosemicarbazones
As described in section 4.1, step 1.
Step 3: Cyclization to 4-Adamantyl-2-((arylidene)hydrazinyl)thiazoles
A mixture of the appropriate thiosemicarbazone (1 mmol) and 1-(adamantan-1-yl)-2-bromoethan-1-one (1 mmol) in ethanol (25 mL) is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the final product.
Experimental and logical Workflows
The synthesis of thiazole-4-carbothioamide derivatives from thiosemicarbazides generally follows a two-step process. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of thiazole derivatives.
Conclusion
The synthesis of thiazole-4-carbothioamides from thiosemicarbazide derivatives is a robust and versatile area of organic synthesis, with the Hantzsch reaction being the cornerstone methodology. This guide has provided an in-depth overview of the key synthetic strategies, detailed experimental protocols, and the underlying reaction mechanisms. The provided quantitative data and workflows offer valuable insights for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel thiazole-based therapeutic agents. Further exploration into one-pot multicomponent reactions and the use of greener catalysts continues to be an active area of research, promising more efficient and environmentally benign synthetic routes to these valuable compounds.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Thiazole-4-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for assessing the biological activity of thiazole-4-carbothioamide derivatives. The following sections detail methodologies for key assays, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the potential of this compound derivatives as anti-cancer agents by evaluating their ability to inhibit cell growth and proliferation.
Quantitative Data Summary: Cytotoxicity (IC50 in µM)
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2f | Huh7, MCF7, HCT116 | SRB | > 40 | [1] |
| 2e | Huh7, MCF7, HCT116 | SRB | > 40 | [1] |
| 4c | MCF-7 | MTT | 2.57 ± 0.16 | [2] |
| 4c | HepG2 | MTT | 7.26 ± 0.44 | [2] |
| 4a | MCF-7 | MTT | 12.7 ± 0.77 | [2] |
| 4a | HepG2 | MTT | 6.69 ± 0.41 | [2] |
| 4b | MCF-7 | MTT | 31.5 ± 1.91 | [2] |
| 4b | HepG2 | MTT | 51.7 ± 3.13 | [2] |
| 5 | MCF-7 | MTT | 28.0 ± 1.69 | [2] |
| 5 | HepG2 | MTT | 26.8 ± 1.62 | [2] |
| 5b | MCF-7 | MTT | 0.2 ± 0.01 | [3] |
| 5k | MDA-MB-468 | MTT | 0.6 ± 0.04 | [3] |
| 5g | PC-12 | MTT | 0.43 ± 0.06 | [3] |
| 9 | MCF-7 | MTT | 14.6 ± 0.8 | [4][5] |
| 11b | MCF-7 | MTT | 28.3 ± 1.5 | [4][5] |
| 16b | HepG2-1 | MTT | 0.69 ± 0.41 | [6] |
| 21 | HepG2-1 | MTT | 1.82 ± 0.94 | [6] |
| Staurosporine | MCF-7 | MTT | 6.77 ± 0.41 | [2] |
| Staurosporine | HepG2 | MTT | 8.4 ± 0.51 | [2] |
| Cisplatin | MCF-7 | MTT | 13.6 ± 0.9 | [4][5] |
| Doxorubicin | HepG2-1 | MTT | 0.72 ± 0.52 | [6] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow: Cytotoxicity Assay
Workflow for MTT-based cytotoxicity assessment.
In Vitro Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for elucidating the mechanism of action of this compound derivatives by measuring their ability to inhibit specific enzymes implicated in disease pathways.
Quantitative Data Summary: Enzyme Inhibition
| Compound ID | Target Enzyme | Inhibition (%) or IC50 (µM) | Reference |
| 2b | COX-1 | IC50 = 0.239 µM | [7] |
| 2b | COX-2 | IC50 = 0.191 µM | [7] |
| 2a | COX-2 | IC50 = 0.958 µM | [7] |
| 2j | COX-2 | IC50 = 0.957 µM | [7] |
| LMH6 | DPPH radical scavenging | IC50 = 0.185 ± 0.049 µM | [8] |
| LMH7 | DPPH radical scavenging | IC50 = 0.221 ± 0.059 µM | [8] |
| 4c | VEGFR-2 | IC50 = 0.15 µM | [2] |
| Celecoxib | COX-2 | IC50 = 0.002 µM | [7] |
| Trolox | DPPH radical scavenging | IC50 = 3.10 ± 0.92 µM | [8] |
| Sorafenib | VEGFR-2 | IC50 = 0.059 µM | [2] |
Experimental Protocol: COX Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1]
Materials:
-
This compound derivatives
-
COX-1 and COX-2 enzymes (human)
-
Arachidonic acid (AA)
-
Stannous chloride
-
COX (human) Inhibitor Screening Assay Kit
-
DMSO
Procedure:
-
Prepare different concentrations of the test compounds and a reference inhibitor (e.g., ketoprofen) in DMSO.
-
Incubate the compounds with either COX-1 or COX-2 enzyme at 37°C.
-
Initiate the reaction by adding arachidonic acid and incubate for a specific time (e.g., 30 seconds) at 37°C.
-
Stop the reaction by adding stannous chloride.
-
Quantify the amount of prostaglandin F2α (PGF2α) produced using an enzyme-linked immunosorbent assay (ELISA) as per the kit instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathway: COX-2 in Inflammation and Cancer
Inhibition of the COX-2 pathway by this compound.
In Vitro Apoptosis Assays
Apoptosis assays are employed to determine if the cytotoxic effects of this compound derivatives are due to the induction of programmed cell death.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with IC50 concentrations of the this compound derivatives for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Experimental Protocol: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[3]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Caspase-3 Colorimetric Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with IC50 concentrations of the compounds for 24 hours.[3]
-
Lyse the cells according to the kit protocol.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the absorbance at the appropriate wavelength (e.g., 400-450 nm) using a microplate reader.[3]
-
Quantify the caspase-3 activity relative to control.
Signaling Pathway: Intrinsic Apoptosis Pathway
Induction of the intrinsic apoptosis pathway.
References
- 1. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Thiazole-4-carbothioamide Cellular Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-4-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3] A key mechanism of action for some thiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[4][5][6] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, ultimately arresting cell proliferation and inducing apoptosis.[4]
These application notes provide a comprehensive guide for the development and validation of a suite of cellular assays to characterize the biological activity of this compound. The protocols detailed below cover the assessment of its cytotoxic effects, target engagement with IMPDH, and the downstream cellular consequences, including apoptosis and cell cycle arrest. Adherence to these protocols will enable researchers to generate robust and reproducible data, crucial for advancing the understanding and therapeutic application of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / LC50 (µM) | Reference |
| Tiazofurin | Hepatoma 3924A | Cytotoxicity | 7.5 (LC50) | [4] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 | [7] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 | [7] |
| Thiazole Derivative 4a | MCF-7 (Breast Cancer) | MTT Assay | 12.7 ± 0.77 | [7] |
| Thiazole Derivative 4a | HepG2 (Liver Cancer) | MTT Assay | 6.69 ± 0.41 | [7] |
| Thiazole Derivative 6i | MCF-7 (Breast Cancer) | Cytotoxicity | 6.10 ± 0.4 | [8] |
| Thiazole Derivative 6v | MCF-7 (Breast Cancer) | Cytotoxicity | 6.49 ± 0.3 | [8] |
Table 2: IMPDH Inhibition by Thiazole-based Compounds
| Compound | Enzyme Source | Assay Type | Ki (µM) | Reference |
| TAD (Thiazole-4-carboxamide adenine dinucleotide) | Human IMPDH Type II | Enzyme Inhibition | 0.2 | [9] |
| β-CF2-TAD | Human IMPDH Type II | Enzyme Inhibition | 0.17 | [9] |
| Fluoro-substituted TAD analog 1 | Human IMPDH Type II | Enzyme Inhibition | 0.5 (Kis) | [9] |
| Fluoro-substituted TAD analog 2 | Human IMPDH Type II | Enzyme Inhibition | 0.7 (Kis) | [9] |
| Benzo[d]imidazole derivative 5e | M. tuberculosis IMPDH | Enzyme Inhibition | 0.55 ± 0.02 |
Table 3: Assay Validation Parameters
| Assay Type | Parameter | Value | Interpretation | Reference |
| High-Throughput Screening | Z'-factor | > 0.5 | Excellent assay quality | [10][11] |
| High-Throughput Screening | Signal-to-Noise (S/N) Ratio | > 10 | Acceptable signal window | [11] |
| Cell-based Assays | Coefficient of Variation (%CV) | < 15% | Good reproducibility |
Signaling Pathway
The primary mechanism of action for Tiazofurin, a well-characterized this compound derivative, involves the inhibition of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to a reduction in GTP and dGTP pools, which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. The depletion of these nucleotides triggers cell cycle arrest and ultimately induces apoptosis.
Caption: IMPDH inhibition by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: MTT cytotoxicity assay workflow.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol assesses the direct binding of this compound to its target protein (e.g., IMPDH) in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting reagents and equipment
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble target protein against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
Caption: CETSA experimental workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal (e.g., FL2 or PE-Texas Red channel) to measure DNA content.
-
Collect data in a linear mode.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Assay Validation
To ensure the reliability and robustness of the developed assays, it is essential to perform proper validation. Key parameters to assess include:
-
Z'-factor: For high-throughput screening assays, a Z'-factor greater than 0.5 indicates an excellent assay with a good separation between positive and negative controls.[10][11]
-
Signal-to-Noise (S/N) Ratio: A ratio greater than 10 is generally considered acceptable, indicating that the signal is distinguishable from the background noise.[11]
-
Intra- and Inter-assay Precision: The coefficient of variation (%CV) should be less than 15% to demonstrate the reproducibility of the assay.
-
Linearity and Range: For quantitative assays, it is important to establish the range over which the assay is linear and provides accurate measurements.
By following these detailed protocols and validation guidelines, researchers can confidently characterize the cellular effects of this compound and advance its potential as a therapeutic agent.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Gating of annexin V PI assay - Flow Cytometry [protocol-online.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Thiazole-4-carbothioamide in Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-4-carbothioamide and its derivatives have emerged as a significant scaffold in the design of novel kinase inhibitors, demonstrating efficacy in targeting a variety of protein kinases implicated in oncogenesis and other disease states.[1][2][3][4] The thiazole ring system serves as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][5] This document provides detailed application notes and standardized protocols for the utilization of this compound and its analogs in kinase inhibition assays, intended to guide researchers in the screening and characterization of these compounds as potential therapeutic agents.
The inhibitory activities of various thiazole derivatives have been documented against several key kinases, including but not limited to c-Met, Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and members of the Src family.[1][6][7] The following sections will detail the principles of kinase inhibition assays, provide exemplary protocols, and summarize the inhibitory data of selected this compound derivatives.
Data Presentation: Inhibitory Activity of Thiazole Derivatives
The following tables summarize the reported in vitro inhibitory activities of various this compound analogs against different protein kinases. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: c-Met Kinase Inhibition by Thiazole Carboxamide Derivatives [5]
| Compound ID | Structure/Modification | IC50 (nM) |
| 51f | 4-F-C6H5 substitution | 29.05 |
| 51e | C6H5 substitution | 34.48 |
| 51h | 4-F-C6H5 substitution | 35.42 |
| 51g | C6H5 substitution | 39.36 |
Table 2: Inhibition of Various Kinases by Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | VEGFR-2 | 0.15 | [6] |
| 1g | CK2 | 1.9 | [7] |
| 1g | GSK3β | 0.67 | [7] |
| 42 | GSK-3β | 0.00029 | [1] |
| 43 | GSK-3 | 0.0011 | [1] |
| 40 | B-RAFV600E | 0.0231 | [1] |
| 6a | PI3Kα | 0.225 | [8] |
| PVS 03 | EGFR | - | Exhibited the best anticancer activity compared to dasatinib.[9] |
| 2a-2j | COX enzymes | - | Synthesized and evaluated for cyclooxygenase (COX) suppressor and anticancer effects.[10] |
Experimental Protocols
This section provides a generalized, detailed methodology for conducting an in vitro kinase inhibition assay using this compound or its derivatives. This protocol can be adapted for various kinase targets.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and therefore, a potent inhibitor will result in a higher ATP concentration.
Materials:
-
This compound derivative (test compound)
-
Kinase of interest (e.g., c-Met, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Include control wells:
-
Negative Control (No Inhibition): Add 5 µL of kinase buffer with 1% DMSO.
-
Positive Control (Maximum Inhibition): Add 5 µL of a known potent inhibitor for the target kinase.
-
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined through titration experiments.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, add 25 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_max_inhibition) / (Luminescence_no_inhibition - Luminescence_max_inhibition)
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jptcp.com [jptcp.com]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thiazole-4-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with Thiazole-4-carbothioamide and its derivatives against various protein targets. The information is curated for professionals in drug discovery and computational biology, offering quantitative data from recent studies and a step-by-step guide for performing in silico analysis.
Application Notes: Binding Affinities and Biological Activities
This compound and its related structures are recognized as "magic moieties" or versatile scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] Molecular docking is a crucial computational method used to predict the binding interactions and affinities of these compounds with their protein targets, providing insights into their mechanisms of action and guiding further drug development.[6]
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential as anticancer agents, targeting key proteins involved in cancer cell growth, proliferation, and survival.[1][7][8]
Table 1: Molecular Docking Scores of Thiazole Derivatives Against Cancer-Related Proteins
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions / Notes | Reference |
| Thiazole Derivative 4c | Aromatase (3S7S) | -7.91 | Forms H-bonding and Arene-H interactions. Potent activity against MCF-7 breast cancer cells. | [1] |
| Thiazole Derivative 4c | CDK2 (1DI8) | -6.64 | Moderate docking score, suggesting potential inhibition of cell cycle progression. | [1] |
| Thiazole Derivative 4c | EGFR (1EPG) | Moderate | Interacts via H-bonding, Arene-H, and Arene-cation interactions. | [1] |
| Thiazole Derivative 4c | Bcl-2 (2O2F) | Moderate | Moderate interaction with the anti-apoptotic protein. | [1] |
| Hybrid 16b | Colon Cancer Target (6MTU) | More favorable than Doxorubicin | Forms stable interactions through key hydrogen bonding and π-type interactions. | |
| Thiazole Hybrid 6a | PI3Kα | - | Showed potent inhibition with an IC50 of 0.225 ± 0.01 μM. | [7] |
| Pyrazole-Thiazole 10a | EGFR | -3.4 | Showed promising binding affinity and high antitumor activity against HepG-2 liver cancer cells. | [8] |
Antimicrobial Activity
The thiazole scaffold is also a key component in the development of new antimicrobial agents. Docking studies help elucidate their binding to essential bacterial and fungal enzymes.[4][9][10]
Table 2: Molecular Docking Scores of Thiazole Derivatives Against Antimicrobial Targets
| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Putative Mechanism | Reference |
| Pyridine-Thiazole Hybrids | DNA Gyrase | -6.4 to -9.2 | Inhibition of bacterial DNA gyrase B, crucial for DNA replication. | [9] |
| Thiochromane-Thiazoles | DNA Gyrase & PBP 3 | Good dock scores | Predicts binding to DNA Gyrase and Penicillin Binding Protein 3. | [4] |
| Heteroaryl Thiazoles | E. coli MurB | - | Predicted inhibition of the MurB enzyme, involved in peptidoglycan biosynthesis. | [10] |
| Heteroaryl Thiazoles | 14α-lanosterol demethylase | - | Probable mechanism for antifungal activity. | [10] |
| Quinoline-Pyrido-Pyrimidinones | DNA gyrase of E. coli | -8.10 to -8.90 | Favorable binding energies suggest inhibition of DNA replication. | [11] |
| Quinoline-Pyrido-Pyrimidinones | KPC-2 Carbapenemase | -7.80 to -8.40 | Potential to overcome carbapenem resistance in K. pneumoniae. | [11] |
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies with this compound derivatives. This protocol is based on common methodologies described in the literature and is applicable to software like AutoDock, with visualization using UCSF Chimera or PyMOL.[12][13][14]
Protocol: Molecular Docking of a Thiazole Derivative
1. Preparation of the Target Protein
- 1.1. Protein Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[13][14] Ensure the structure has a co-crystallized ligand if possible, to help identify the binding site.
- 1.2. Protein Cleanup: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera). Remove all non-essential molecules, including water (HOH), co-solvents, and any ligands present, leaving only the protein chain(s).[13][15]
- 1.3. Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms. This step is crucial for calculating accurate electrostatic interactions.[13]
- 1.4. Save the Prepared Protein: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock.[13]
2. Preparation of the Ligand (this compound Derivative)
- 2.1. Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or PubChem Sketcher.
- 2.2. 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
- 2.3. Ligand Setup: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.
- 2.4. Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.[12]
3. Setting Up the Docking Simulation
- 3.1. Grid Box Generation: Define the active site for docking. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location.[12] The grid box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
- 3.2. Configure Docking Parameters: Set the parameters for the docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used.[13] Key parameters to define include the number of genetic algorithm runs (e.g., 30-100), population size (e.g., 150), and the maximum number of energy evaluations.[13]
4. Running the Simulation and Analyzing Results
- 4.1. Execute AutoGrid and AutoDock: First, run the autogrid command to generate the grid map files. Then, run the autodock command to start the docking simulation.
- 4.2. Analyze the Docking Log File (DLG): Upon completion, AutoDock generates a DLG file containing the results. This file includes the binding energies (in kcal/mol) and root-mean-square deviation (RMSD) values for each predicted binding pose.[13]
- 4.3. Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.[15] Results are clustered based on conformational similarity.
- 4.4. Visualization of Interactions: Load the prepared protein and the best-ranked ligand pose into a visualization tool. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.[12]
Visualizations
Diagrams created with Graphviz to illustrate key workflows and biological pathways relevant to the study of this compound.
Caption: A workflow diagram illustrating the key phases of a molecular docking experiment.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for thiazole-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking - An easy protocol [protocols.io]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes: Thiazole-4-carbothioamide as a Versatile Tool Compound for Chemical Biology
Introduction
Thiazole-4-carbothioamide and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and chemical biology. The thiazole ring is a key structural motif found in numerous biologically active molecules, including FDA-approved drugs.[1] This scaffold's versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] These notes provide an overview of the applications of this compound-based compounds as chemical tools for studying various biological processes.
Key Biological Activities and Mechanisms of Action
This compound derivatives have been shown to modulate the activity of several key cellular targets, making them valuable probes for dissecting complex biological pathways.
-
Anticancer Activity: A primary application of this compound class is in oncology research. Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][6]
-
c-Met Kinase Inhibition: Certain thiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often deregulated in various cancers.[6] Inhibition of c-Met signaling can block tumor growth, proliferation, and metastasis.
-
IMP Dehydrogenase (IMPDH) Inhibition: Tiazofurin, a related thiazole-4-carboxamide C-nucleoside, is a pro-drug that is converted intracellularly to an active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD). TAD is a potent inhibitor of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.[7] This inhibition leads to the depletion of GTP pools, ultimately halting DNA and RNA synthesis and inducing cell death in rapidly proliferating cancer cells.
-
Induction of Apoptosis: Studies have shown that some thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of caspases and alterations in mitochondrial membrane potential.[8]
-
-
Antioxidant Activity: Several thiazole-4-carboxamide derivatives have exhibited significant antioxidant properties, capable of scavenging free radicals.[9] This activity is valuable for studying oxidative stress-related pathologies. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[9]
-
Antimicrobial Activity: The thiazole scaffold is present in numerous antimicrobial agents. This compound derivatives have been investigated for their activity against various bacterial and fungal strains, making them useful for research in infectious diseases.[10][11]
Quantitative Data Summary
The following table summarizes the reported biological activities of various this compound derivatives.
| Compound ID | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Compound 51am | c-Met Kinase | MKN-45 | Potent Inhibition | [6] |
| Compound 51f | c-Met Kinase | - | IC50 = 29.05 nM | [6] |
| Compound 51e | c-Met Kinase | - | IC50 = 34.48 nM | [6] |
| Compound 9 | Cytotoxicity | HepG-2 | IC50 = 1.61 ± 1.92 µg/mL | [2] |
| Compound 10 | Cytotoxicity | HepG-2 | IC50 = 1.98 ± 1.22 µg/mL | [2] |
| LMH6 | DPPH Scavenging | - | IC50 = 0.185 ± 0.049 µM | [9] |
| LMH7 | DPPH Scavenging | - | IC50 = 0.221 ± 0.059 µM | [9] |
| Compound 4c | Cytotoxicity | MCF-7 | IC50 = 2.57 ± 0.16 µM | [4] |
| Compound 4c | Cytotoxicity | HepG2 | IC50 = 7.26 ± 0.44 µM | [4] |
| Compound 25d | Antibacterial | S. aureus | MIC = 6.25 µg/mL | [1] |
| Compound 27 | Antimalarial | - | IC50 = 0.725 µM | [10] |
| Compound 28 | Antimalarial | - | IC50 = 0.648 µM | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a this compound compound on the proliferation of cancer cell lines.
Materials:
-
This compound compound of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
c-Met Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of a this compound compound against c-Met kinase.
Materials:
-
This compound compound
-
Recombinant human c-Met kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the this compound compound in kinase buffer.
-
In a 96-well plate, add the c-Met kinase, the substrate peptide, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by a this compound compound.
Materials:
-
This compound compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours.[8]
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of a this compound derivative.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Thiazole-4-carbothioamide Cytotoxicity
Introduction
Thiazole-4-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical chemistry and drug design due to their diverse biological activities.[1][2][3] Preliminary studies on related thiazole structures have indicated potential anticancer properties, which are often linked to the induction of cytotoxicity, cell cycle arrest, and apoptosis.[4][5][6] Therefore, a thorough evaluation of the cytotoxic effects of this compound is a critical step in its development as a potential therapeutic agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to quantify the cytotoxicity of this compound. The protocols detailed herein cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.
1. Overview of Recommended Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. Different assays provide insights into distinct cellular mechanisms of toxicity.[7][8][9][10]
| Assay | Principle | Endpoint Measured | Primary Indication |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11][12][13] | Metabolic activity | Cell Viability / Proliferation |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[14] | Plasma membrane integrity | Necrosis / Cell Lysis |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[15][16][17] | Phosphatidylserine externalization and membrane permeability | Apoptosis and Necrosis |
| Caspase-3/7 Activity Assay | Detection of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, through the cleavage of a specific substrate to produce a fluorescent or luminescent signal.[18][19][20] | Caspase-3 and -7 activation | Apoptosis |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI) followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21][22][23] | DNA content | Cell Cycle Arrest |
2. Experimental Workflows and Principles
The following diagrams illustrate the general workflow for cytotoxicity testing and the principles of key assays.
References
- 1. Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 7. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Assays [sigmaaldrich.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. atcc.org [atcc.org]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Thiazole-4-carbothioamide in Antimicrobial and Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the antimicrobial and antifungal screening of thiazole-4-carbothioamide and its derivatives. The following sections detail the biological activities, experimental protocols, and potential mechanisms of action for this class of compounds.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The thiazole ring is a core structure in several clinically approved drugs.[1][3] this compound and its analogues have emerged as promising candidates for the development of new anti-infective agents, demonstrating efficacy against various bacterial and fungal pathogens.[5] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and disruption of microbial cell membranes, contributing to their antimicrobial effects.[2]
Antimicrobial and Antifungal Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) data for various thiazole derivatives against a range of bacterial and fungal strains. This data has been compiled from multiple studies to provide a comparative overview of their potential efficacy.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2,4-disubstituted thiazole (43a) | 16.1 µM | - | 16.1 µM | - | [1] |
| 2,4-disubstituted thiazole (43c) | - | 28.8 µM | - | - | [1] |
| Thiazole-based Schiff base (59) | 15.00 ± 0.01 mm | - | 14.40 ± 0.04 mm | - | [1] |
| Heteroaryl thiazole (3) | 0.23-0.7 mg/mL | - | 0.23-0.7 mg/mL | 0.23-0.7 mg/mL | [4][6] |
| Heteroaryl thiazole (4) | - | - | 0.17 mg/mL | - | [4][6] |
*Zone of inhibition in mm at 200 µg/mL.
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| 2,4-disubstituted thiazole (43b) | - | 16.2 µM | - | - | [1] |
| 2,4-disubstituted thiazole (43d) | 15.3 µM | - | - | - | [1] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2, T3, T4) | 0.008–0.98 | - | - | - | [7] |
| Thiazolyl-bisthiazole hydrazone (43) | - | - | 0.03 | - | [3] |
| Heteroaryl thiazole (9) | 0.06-0.23 mg/mL | 0.06-0.23 mg/mL | 0.06-0.23 mg/mL | - | [4][6] |
| Vanillin-thiazole hydrazone (4a) | - | - | - | - | [8] |
Note: Some values are reported in µM or mg/mL as per the source literature.
Experimental Protocols
The following are detailed protocols for the in vitro screening of this compound derivatives for their antimicrobial and antifungal activities.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of test compounds against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Test thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: Set up wells with a known antibiotic/antifungal agent.
-
Negative Control: Wells containing only broth.
-
Growth Control: Wells containing broth and inoculum without any test compound.
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Potential Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition
Several studies suggest that thiazole-containing antifungals may act similarly to azole antifungals by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Signaling Pathway:
The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.[9]
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel antimicrobial and antifungal agents. The data presented herein highlights their potential against a range of clinically relevant pathogens. The provided protocols offer a standardized approach for the preliminary screening of these compounds, and the elucidated mechanism of action provides a basis for further optimization and drug design efforts. Continued research into the structure-activity relationships and toxicological profiles of these compounds is warranted to advance their development as therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Note: DPPH Assay for Evaluating the Antioxidant Activity of Thiazole-4-carbothioamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Thiazole-containing compounds have emerged as a significant class of heterocyclic structures with diverse pharmacological properties, including antioxidant potential.[1] This application note provides a detailed protocol for assessing the free-radical scavenging activity of Thiazole-4-carbothioamide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Principle of the DPPH Assay
The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of chemical compounds.[2][3] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a dark-colored crystalline powder that forms a stable radical with a deep violet color in solution, exhibiting a maximum absorbance around 517 nm.[5] When the DPPH radical is scavenged by an antioxidant, it is reduced to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to a pale yellow.[5] The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the tested compound.[4]
Experimental Protocol
This protocol outlines the necessary steps for determining the antioxidant activity of this compound derivatives.
3.1. Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound derivatives (Test Compounds)
-
Ascorbic acid or Trolox (Positive Control)[6]
-
Methanol or Ethanol (Spectrophotometric grade)[7]
-
96-well microplates or quartz cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.[8]
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.[9]
-
Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]
-
Before use, dilute this stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[7] This will be the working solution. Prepare this solution fresh daily.[7]
-
-
Test Compound Stock Solutions (e.g., 1 mg/mL):
-
Serial Dilutions of Test Compounds:
-
Positive Control Solution:
-
Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox, following the same procedure as for the test compounds.
-
3.3. Assay Procedure (Microplate Method)
-
Blank Preparation: Add 200 µL of the solvent (methanol or ethanol) to designated wells.
-
Control Preparation: Add 100 µL of the DPPH working solution and 100 µL of the solvent to designated wells. This is the control (A_control).
-
Sample Preparation: Add 100 µL of each test compound dilution to separate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to the wells containing the test compound dilutions. The total volume in each well should be 200 µL.[8]
-
Incubation: Mix gently and incubate the microplate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[6]
3.4. Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the inhibition percentage for each concentration of the test compounds and the standard:[11]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution + solvent).
-
A_sample is the absorbance of the test compound/standard + DPPH solution.
-
-
Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[12] To determine the IC₅₀, plot the percentage of inhibition versus the different concentrations of the test compound. The IC₅₀ value can be calculated from the linear regression equation of the plotted graph, where y = 50.[13][14] A lower IC₅₀ value indicates a higher antioxidant activity.
Data Presentation
Quantitative results should be summarized in a clear, tabular format. The IC₅₀ values of the tested this compound derivatives should be compared against a standard antioxidant. All experiments should be performed in triplicate, and the results expressed as mean ± standard deviation (SD).
Table 1: DPPH Radical Scavenging Activity of Thiazole-Carboxamide Derivatives
| Compound ID | Structure/Substituents | IC₅₀ (µM) ± SD |
| LMH6 | 2,5-dimethoxy-phenyl | 0.185 ± 0.049 |
| LMH7 | 2,3-dimethoxy-phenyl | 0.221 ± 0.059 |
| LMH3 | Phenyl | 1.83 ± 0.49 |
| LMH5 | 4-chloro-2,5-dimethoxy-phenyl | 2.50 ± 0.67 |
| LMH1 | 3,4-dimethoxy-phenyl | >100 |
| LMH2 | 3,4,5-trimethoxy-phenyl | >100 |
| LMH9 | 2,4-dimethoxy-phenyl | >100 |
| Trolox | (Standard) | 3.10 ± 0.92 |
| Data sourced from a study on Thiazole-carboxamide derivatives, which are structurally related to the target compounds. This table serves as an example for data presentation.[1] |
Conclusion
The DPPH assay is a reliable and efficient method for evaluating the in vitro antioxidant potential of this compound derivatives. This protocol provides a standardized framework for researchers to obtain reproducible results. The determination of IC₅₀ values allows for the quantitative comparison of the antioxidant efficacy of different derivatives, which is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery and development.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. propulsiontechjournal.com [propulsiontechjournal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: Assessing the Anticancer Activity of Thiazole-4-carbothioamide using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Thiazole-4-carbothioamide and its analogues have been investigated for their potential as therapeutic agents.[1][4] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[5][6]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[9][10]
Data Presentation
The cytotoxic effect of this compound is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth. The results can be summarized in a table for clear comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 6.7 |
| HepG2 | Liver Cancer | 8.3 |
| HT-29 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 10.5 |
| NCM460 | Normal Colon Cells | > 50 |
Experimental Protocols
This protocol is designed for adherent cancer cells cultured in 96-well plates.
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HepG2, HT-29, A549) and a normal cell line (e.g., NCM460)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[11]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[5]
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C in the dark.[5][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Potential Signaling Pathway Inhibition
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thiazole-4-Carbothioamide Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with thiazole-4-carbothioamide derivatives during biological assays.
Troubleshooting Guides
Compound precipitation during biological assays can lead to inaccurate and unreliable results. Low solubility can manifest as underestimated compound activity, poor reproducibility, and discrepancies between different assay formats.[1] This guide provides a systematic approach to identifying and resolving common solubility issues.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky suspension forms instantly upon adding the DMSO stock to the aqueous assay buffer. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing.[2] 2. Pre-warm the Aqueous Buffer: Warming the buffer to the assay temperature (e.g., 37°C) can increase the kinetic solubility of the compound. 3. Perform Serial Dilutions in DMSO: If a dose-response curve is required, perform the serial dilutions in 100% DMSO before diluting into the final aqueous buffer. This ensures the compound is fully dissolved at each concentration point before encountering the aqueous environment.[2] |
| The final concentration of the compound exceeds its aqueous solubility limit. | Supersaturation and Precipitation: Even with careful mixing, the compound concentration is too high for the aqueous environment. | 1. Determine the Kinetic Solubility: Perform a solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific assay buffer. 2. Adjust Final Concentration: Redesign the experiment to use a final compound concentration at or below its determined kinetic solubility. |
Issue 2: Compound Precipitates Over Time in the Assay Plate
| Observation | Potential Cause | Recommended Solution |
| The assay solution is initially clear but becomes cloudy or shows visible precipitate after incubation. | Thermodynamic Insolubility: The compound is not stable in the aqueous solution over the duration of the assay. | 1. Reduce Incubation Time: If the assay allows, reduce the incubation time to minimize the time for precipitation to occur. 2. Incorporate a Solubilizing Agent: Add a co-solvent or cyclodextrin to the assay buffer to maintain compound solubility throughout the experiment (see Experimental Protocols). |
| The compound precipitates after freeze-thaw cycles of the DMSO stock solution. | Decreased Solubility in DMSO: Repeated freeze-thaw cycles can lead to the formation of less soluble polymorphs or the absorption of water into the DMSO stock, reducing its solvating power.[3] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO. 3. Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of my this compound?
A1: The initial and most straightforward approach is to optimize the use of a co-solvent, typically Dimethyl Sulfoxide (DMSO), which is the most common solvent for preparing stock solutions of research compounds. Ensure your DMSO is of high purity and anhydrous. When diluting your DMSO stock into an aqueous buffer, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays. If precipitation still occurs, consider using other co-solvents or solubility-enhancing excipients.
Q2: Are there alternative co-solvents to DMSO that I can use?
A2: Yes, other water-miscible organic solvents can be used as co-solvents. The choice of co-solvent can impact both the solubility of your compound and the tolerance of your biological system.
| Co-Solvent | Recommended Max. Final Assay Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations.[3] |
| Ethanol | < 1% (v/v) | Can have biological effects, including on enzyme activity and cell signaling. |
| Polyethylene Glycol 400 (PEG 400) | < 1% (v/v) | Generally well-tolerated by cells, but can increase the viscosity of the solution. |
| N,N-Dimethylformamide (DMF) | < 0.5% (v/v) | Can be more toxic than DMSO and may be incompatible with some plastics. |
Q3: How can cyclodextrins help with the solubility of my this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming an "inclusion complex." This complex has improved aqueous solubility and stability. Commonly used cyclodextrins in biological research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Q4: Can I use pH modification to improve the solubility of my compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If your this compound has acidic or basic functional groups, adjusting the pH of your assay buffer may improve its solubility. However, it is crucial to ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of enzymes or the health of cells.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom microplate
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.
-
In the clear bottom 96-well plate, add 99 µL of the aqueous assay buffer to each well.
-
Transfer 1 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the light scattering of each well using a nephelometer.
-
The kinetic solubility is the highest concentration at which the nephelometry reading is not significantly above the background (buffer with 1% DMSO).
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to systematically test different co-solvents to improve compound solubility.
Materials:
-
This compound
-
DMSO, Ethanol, PEG 400
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare 10 mM stock solutions of the this compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
For each co-solvent, prepare a series of dilutions of the stock solution into the aqueous assay buffer to achieve final compound concentrations ranging from, for example, 100 µM down to 0.1 µM. Ensure the final co-solvent concentration does not exceed the recommended maximum (e.g., 0.5% for DMSO).
-
Visually inspect each dilution for precipitation immediately after preparation and after a period equivalent to the assay duration (e.g., 24 hours) at the assay temperature.
-
The co-solvent that provides the highest soluble concentration without precipitation is the most suitable for your assay.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of HP-β-CD in deionized water (this can be up to 60% w/v at room temperature).
-
Add an excess amount of the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound complexed with HP-β-CD and can be used to prepare dilutions in your aqueous assay buffer. The concentration of the compound in this stock solution will need to be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Data Presentation
Table 1: Solubility of Selected Thiazole Derivatives in Different Solvents
While specific data for thiazole-4-carbothioamides is limited in the public domain, the following table provides solubility information for structurally related thiazole compounds, which can serve as a useful reference.
| Compound | Solvent | Solubility | Reference |
| 2-amino-4-phenyl Thiazole | Ethanol | ~12 mg/mL | [3] |
| 2-amino-4-phenyl Thiazole | DMSO | ~10 mg/mL | [3] |
| 2-amino-4-phenyl Thiazole | DMF | ~10 mg/mL | [3] |
| 2-amino-4-phenyl Thiazole | 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
Mandatory Visualization
Signaling Pathway Diagrams
Thiazole derivatives have been investigated as inhibitors of various signaling pathways involved in cancer progression, such as the VEGFR-2 and c-Met pathways, which are critical for angiogenesis.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiazole-4-carbothioamides.
Caption: c-Met signaling pathway and potential inhibition by thiazole-4-carbothioamides.
Experimental Workflow Diagram
References
Overcoming stability issues of Thiazole-4-carbothioamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered with Thiazole-4-carbothioamide in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound contains a thioamide group, which is generally less stable than an amide group.[1] The primary degradation pathways to consider are hydrolysis, oxidation, and potentially photodegradation. The stability of the compound is significantly influenced by the solvent, pH, temperature, and exposure to light.[1][2][3]
Q2: In which solvents is this compound most stable?
A2: Thioamides, the key functional group in your compound, are reported to be relatively stable in non-nucleophilic organic solvents such as dichloromethane, benzene, and ethyl acetate.[1] Polar protic solvents, especially nucleophilic ones like methanol, could potentially react with the thioamide group.[1] For aqueous solutions, stability is highly dependent on the pH.
Q3: What is the effect of pH on the stability of this compound?
A3: The pH of the solution is a critical factor. Thioamides are particularly susceptible to hydrolysis in alkaline (basic) aqueous media, which can convert the thioamide to the corresponding amide or carboxylate.[1] Acidic conditions may also promote hydrolysis.[1] The thiazole ring's stability can also be influenced by pH, with some thiazole derivatives showing increased solubility in dilute acidic or alkaline solutions.[4][5] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: Can this compound degrade upon exposure to light?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility. The pH of the buffer may be at the isoelectric point of the compound. | - Increase solubility by adding a co-solvent (e.g., DMSO, DMF, ethanol) up to a concentration that does not interfere with your experiment.- Adjust the pH of the buffer. Thiazole derivatives can have higher solubility in dilute acidic or alkaline conditions.[4]- Consider formulation strategies like using cyclodextrins to form inclusion complexes.[8][9] |
| Loss of compound activity over a short period in solution | Chemical degradation, likely hydrolysis. | - Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) and in a desiccated environment.[1]- If using aqueous buffers, perform a pH stability study to identify the optimal pH range. Avoid highly alkaline conditions.[1][3] |
| Appearance of new peaks in HPLC analysis of the solution | Degradation of the compound into one or more new products. | - This confirms instability. The primary degradation pathway for thioamides is hydrolysis to the corresponding amide.[1] Other possibilities include oxidation.[2]- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Implement the stabilization strategies mentioned in this guide. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., cell culture media, assay buffer). | - Evaluate the stability of this compound directly in your experimental medium over the time course of your experiment.- If instability is confirmed, consider adding antioxidants (e.g., ascorbic acid) if oxidation is suspected, or adjust the pH of the medium if possible.[9] |
Experimental Protocols
Protocol 1: Rapid Assessment of pH Stability
This protocol provides a general framework for determining the optimal pH for your compound in solution.
-
Preparation of Buffers : Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation : Dilute the stock solution to a final concentration in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis : At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification : Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC.[10]
-
Data Analysis : Plot the percentage of the remaining compound against time for each pH. This will indicate the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Stress Conditions : Expose solutions of this compound to various stress conditions as outlined in the table below.
-
Analysis : After the exposure period, analyze the stressed samples by a stability-indicating analytical method (e.g., HPLC-DAD or LC-MS) to separate and identify the degradation products.[10]
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solution stored at 60°C for 24 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) or sunlight for 24 hours |
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 24 hours
| pH of Solution | % Remaining Compound (at 24h) | Appearance |
| 3.0 | 95% | Clear Solution |
| 5.0 | 98% | Clear Solution |
| 7.4 | 85% | Clear Solution |
| 9.0 | 55% | Slight Turbidity |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Visualization
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in solution.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Application of the statistical methods in systematic structure-activity relationship analysis of thiazole, benzothiazole and tetrahydroisoquinoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation and in vitro phototoxicity of the antidiabetic drug chlorpropamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Purification of Thiazole-4-carbothioamide and its Intermediates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiazole-4-carbothioamide and its key synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary intermediates in the synthesis of this compound whose purification is critical?
A1: The purification of two key intermediates is crucial for the successful synthesis of high-purity this compound. These are:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: An α-halo-oxime intermediate.
-
Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: The direct precursor to the final product.
Q2: What are the most common purification techniques for this compound and its intermediates?
A2: The most frequently employed purification methods are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the physical state and solubility of the compound.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted starting materials such as thioamides or thiourea, α-haloketones, and byproducts from side reactions. For instance, in the Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides can be present in the crude product.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions or the recrystallized product, you can assess the separation of the desired compound from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its intermediates in a question-and-answer format.
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You may need to select a more polar solvent. For thiazole derivatives, polar protic solvents like ethanol and methanol are often good starting points.[2]
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Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved but some solid remains, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Solvent System Modification: If a single solvent system is problematic, a two-solvent system can be effective.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Q3: The purity of my compound did not improve significantly after recrystallization. What went wrong?
A3: This can happen if the impurities have similar solubility properties to your desired compound in the chosen solvent. Consider the following:
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Change the Solvent: Experiment with different solvents or solvent systems. A different solvent may have a better solubility profile for separating your compound from the impurities.
-
Multiple Recrystallizations: In some cases, a single recrystallization is not sufficient. A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography may be a more suitable method for separating the impurities.
Column Chromatography Issues
Q1: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What can I do?
A1: If your compound is highly polar and remains at the baseline of the TLC plate, you may need to adjust your mobile phase. For very polar compounds, adding a small amount of a more polar solvent like methanol to your eluent (e.g., dichloromethane/methanol mixture) can help to move the compound up the plate.
Q2: My compound is streaking on the TLC plate. How can I get well-defined spots?
A2: Streaking on a TLC plate can be caused by several factors:
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Overloading: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
-
Acidic or Basic Nature of the Compound: Thiazole derivatives can be basic. Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve streaking issues.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Q3: I am having difficulty separating my product from a closely running impurity on the column. What can I try?
A3: Separating compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Solvent System: A slight change in the solvent system can sometimes significantly improve separation. Try different solvent combinations or a shallower gradient elution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, you could try a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Fraction Collection: Collect smaller fractions during the elution process. This can help to isolate the pure compound from the fractions that contain a mixture of your product and the impurity.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative 2-Aminothiazole Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | ~85% | ~95% | 75% | Good for removing less polar impurities. |
| Recrystallization (Methanol/Water) | ~85% | ~97% | 70% | Effective for moderately polar compounds. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | ~85% | >99% | 60% | More time-consuming but offers higher purity. |
Note: The data in this table is illustrative and represents typical outcomes for the purification of 2-aminothiazole derivatives. Actual results may vary depending on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Objective: To purify crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate by recrystallization.
Materials:
-
Crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid is completely dissolved.
-
If any insoluble impurities remain, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good solvent system will give the desired product a retention factor (Rf) of around 0.3-0.4. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate beaker, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) if a gradient elution is necessary.
-
Fraction Collection: Collect the eluent in small fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product by TLC, melting point, and/or HPLC.
Visualizations
Caption: A generalized workflow for the synthesis and purification of thiazole derivatives.
References
Optimizing reaction conditions for high-yield Thiazole-4-carbothioamide synthesis.
Welcome to the technical support center for the synthesis of Thiazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions for high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for the preparation of the thiazole ring. This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or thiourea derivative.[1]
Q2: How critical is the purity of reactants and solvents for a high-yield synthesis?
A2: Reactant and solvent purity is crucial for achieving high yields and minimizing side product formation. Impurities in the starting materials can lead to unwanted side reactions, which can consume the reactants and complicate the purification process. The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.[2]
Q3: What are the typical reaction temperatures and times for Hantzsch thiazole synthesis?
A3: Reaction conditions can vary significantly. Conventional heating methods often require refluxing for several hours.[2] However, microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures ranging from 90-130°C.[2] It is important to find a balance, as excessively high temperatures can lead to decomposition of reactants and products.[2]
Q4: Can the choice of solvent impact the reaction outcome?
A4: Absolutely. The solvent plays a significant role in the reaction rate and overall yield. While various solvents can be employed, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your particular reaction.[2]
Q5: Are there more environmentally friendly approaches to this compound synthesis?
A5: Yes, there has been significant progress in developing greener synthetic methods. These include one-pot, multi-component reactions, the use of recyclable catalysts, and employing green solvents like water or glycerol.[2] Microwave-assisted and ultrasonic-mediated syntheses are also considered more environmentally benign due to reduced energy consumption and shorter reaction times.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Impure Reactants: Impurities in the α-haloketone or thioamide can lead to side reactions.[2] 2. Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion. 3. Suboptimal Reaction Conditions: The temperature, time, or solvent may not be ideal for the specific substrates.[2] 4. Decomposition: Reactants or the product may be unstable under the reaction conditions.[2] | 1. Verify Purity: Check the purity of starting materials using techniques like NMR or melting point analysis.[2] 2. Optimize Stoichiometry: A slight excess of the thioamide can sometimes be beneficial.[2] 3. Screen Conditions: Systematically vary the solvent, temperature, and reaction time in small-scale parallel experiments.[2] 4. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and check for decomposition. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: Competing reaction pathways can lead to the formation of byproducts. 2. Decomposition: As mentioned above, instability of reactants or products can generate impurities.[2] 3. Non-selective Reagents: The reagents used may not be selective for the desired transformation. | 1. Modify Reaction Conditions: Adjusting the temperature or using a different solvent can sometimes suppress side reactions. 2. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization. 3. Use a Catalyst: A suitable catalyst may improve the selectivity of the reaction. |
| Reaction Not Going to Completion | 1. Insufficient Reaction Time or Temperature: The reaction may require more energy or a longer duration to proceed to completion.[2] 2. Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction rate will be slow. 3. Deactivation of Catalyst: If a catalyst is being used, it may have lost its activity. | 1. Increase Time/Temperature: Gradually increase the reaction time or temperature while monitoring for decomposition.[2] 2. Improve Solubility: Choose a solvent in which the reactants are more soluble, or consider using a co-solvent. 3. Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion may help. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of 2,4-disubstituted thiazole derivatives, providing a reference for optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TCsSB (15 wt%) | Ethanol | 35 (Ultrasonic) | 0.33 | 95 | [3] |
| 2 | TCsSB (15 wt%) | Methanol | 35 (Ultrasonic) | 0.5 | 85 | [3] |
| 3 | TCsSB (15 wt%) | Water | 35 (Ultrasonic) | 1 | 70 | [3] |
| 4 | TCsSB (15 wt%) | Dioxane | 35 (Ultrasonic) | 1.5 | 60 | [3] |
| 5 | None | Reflux | 80 | 12 | 70 | [4] |
| 6 | SiW/SiO2 (1 mol%) | Reflux | 80 | 1.5 | 90 | [4] |
| 7 | SiW/SiO2 (1 mol%) | Ultrasonic | 60 | 0.5 | 88 | [4] |
Note: Yields are for representative 2,4-disubstituted thiazole syntheses and may vary for this compound.
Experimental Protocols
General Procedure for Hantzsch Synthesis of 2-Aryl-Thiazole-4-carbothioamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriately substituted α-bromoacetophenone (1.0 mmol)
-
Aryl thioamide (1.2 mmol)
-
Ethanol (10 mL)
-
Sodium carbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 mmol) and the aryl thioamide (1.2 mmol) in ethanol (10 mL).
-
Add a magnetic stir bar to the flask.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the hydrobromic acid formed and precipitate the product.[1][5]
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Stir the mixture for 15 minutes.
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Collect the solid product by vacuum filtration through a Büchner funnel.[1]
-
Wash the filter cake with cold water.[1]
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Dry the crude product in a vacuum oven.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting common side reactions in Thiazole-4-carbothioamide synthesis
Technical Support Center: Thiazole-4-carbothioamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields in thiazole synthesis, particularly via the common Hantzsch method, can be attributed to several factors.[1] Key areas to investigate include:
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Reactant Purity: Impurities in the starting materials, such as the α-halocarbonyl compound or the thioamide, can participate in unwanted side reactions, consuming reactants and complicating purification.[1] The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[1]
-
Thioamide Instability: The thioamide starting material can be a limiting factor due to its stability, especially under acidic conditions where it may hydrolyze.[1] Thioamides are generally more stable at lower temperatures and in non-nucleophilic solvents.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. Sterically hindered substrates, in particular, may require more forceful conditions, such as higher temperatures and longer reaction times, to proceed efficiently.[3]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I'm observing a dark, tarry substance in my reaction. What is the cause?
The formation of dark-colored tars or polymers is a common issue, often resulting from:
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High Temperatures: Excessive heat can cause the starting materials or intermediates to decompose or polymerize, especially over prolonged reaction times.
-
Reactive Impurities: Certain impurities in the starting materials can act as initiators for polymerization side reactions.
-
Air Oxidation: Sensitivity of intermediates to atmospheric oxygen can sometimes lead to the formation of colored, high-molecular-weight byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may mitigate this issue.
Q3: My starting thioamide seems to be degrading. How can I prevent this?
Thioamides are less stable than their amide counterparts and can be susceptible to hydrolysis, especially in acidic or strongly alkaline aqueous conditions.[1][2] To minimize degradation:
-
Control pH: Avoid strongly acidic conditions if possible, as this can promote hydrolysis of the thioamide.[1] If an acid catalyst is necessary, use the minimum effective amount.
-
Use Anhydrous Conditions: The presence of water can facilitate hydrolysis. Ensure all glassware is dry and use anhydrous solvents.[1]
-
Solvent Choice: Protic nucleophilic solvents like methanol could potentially react with the thioamide.[2] Consider using a less nucleophilic solvent such as isopropanol, acetonitrile (ACN), or dichloromethane (DCM).[2]
-
Temperature Control: Thioamides are generally more stable at lower temperatures.[2]
Q4: How does the choice of solvent and temperature affect the reaction?
Solvent and temperature are critical parameters that influence both reaction rate and the prevalence of side reactions.[1]
-
Solvent Polarity: The solvent must be able to dissolve the reactants to a sufficient extent. Solvents like ethanol, methanol, 1-butanol, and dimethylformamide (DMF) are commonly used.[1][4] The optimal choice depends on the specific substrates, and a small-scale solvent screen is often advisable.[1]
-
Temperature: Conventional methods often require heating under reflux for several hours.[1] Microwave-assisted synthesis can dramatically reduce reaction times to minutes, often conducted at temperatures between 90-130°C.[1] However, higher temperatures can also increase the rate of decomposition and side reactions. Careful optimization is key.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the synthesis.
Problem: Low Product Yield or No Reaction
A logical workflow for troubleshooting low conversion rates can help systematically identify the root cause.
Caption: Troubleshooting workflow for low yield.
Data Presentation
Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis
This table summarizes common solvents and temperatures and their potential impact on the reaction outcome. The optimal conditions will be substrate-dependent.
| Solvent | Temperature Range | Typical Reaction Time | Expected Yield | Potential Issues |
| Methanol | Reflux (~65°C) | 2-6 hours | Moderate to Good | Can be nucleophilic; may react with sensitive substrates.[2] |
| Ethanol | Reflux (~78°C) | 2-8 hours | Good | Generally a robust choice for many Hantzsch syntheses. |
| 1-Butanol | Reflux (~118°C) | 1-4 hours | Good to Excellent | Higher temperature can accelerate reaction but may cause degradation. |
| Acetonitrile (ACN) | Reflux (~82°C) | 3-12 hours | Moderate to Good | Good polar aprotic choice, less likely to react with thioamide.[2] |
| DMF | 80 - 120°C | 1-5 hours | Good to Excellent | High boiling point; can be difficult to remove. |
| Microwave | 90 - 130°C | 5-30 minutes | Good to Excellent | Rapid optimization possible, but risk of localized overheating.[1] |
Visualizing Reaction Pathways
Primary Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone method for creating the thiazole ring. It proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic ring.[5]
References
Technical Support Center: Enhancing the Purity of Synthesized Thiazole-4-carbothioamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Thiazole-4-carbothioamide derivatives.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, accessible solutions to specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as α-haloketones and thioamides, byproducts from side reactions, and degradation products of the thiazole ring. The specific impurities will depend on the synthetic route employed. For instance, in a Hantzsch thiazole synthesis, residual reactants are a primary concern.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of your crude product (solid or oil) and the nature of the impurities. High-Purity this compound derivatives, typically with a purity of ≥98%, are crucial for reliable downstream applications to minimize side reactions and improve overall efficiency.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of your desired compound from impurities during column chromatography. For quantitative analysis of purity before and after purification, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Common Purification Issues
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent may not be ideal, or the solution is cooling too quickly. Supersaturation at a temperature above the compound's melting point can also lead to oiling out.
-
Solution:
-
Try adding a small amount of a "co-solvent" in which your compound is less soluble to the hot solution until it becomes slightly turbid, then add a drop or two of the primary solvent to redissolve the oil and allow it to cool slowly.
-
Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
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Scratching the inside of the flask at the solution's surface with a glass rod can help induce nucleation and crystal formation.
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If the problem persists, select a different solvent or a solvent pair for recrystallization.
-
Issue 2: Poor separation of my compound during column chromatography.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components of the crude mixture.
-
Solution:
-
Use TLC to screen a variety of solvent systems with different polarities to find the one that gives the best separation between your desired compound and the impurities. An ideal Rf value for your compound is typically between 0.2 and 0.4 for good separation on a column.
-
A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute compounds with different affinities for the stationary phase.
-
Issue 3: Low recovery of the purified product after recrystallization.
-
Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used for dissolution.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]
-
Data Presentation: Purity Enhancement of Thiazole Derivatives
The following table summarizes the typical purity improvement that can be expected from common purification techniques for thiazole derivatives. Note that the actual results will vary depending on the specific derivative and the nature of the impurities.
| Compound Type | Purification Method | Purity of Crude Product (Typical) | Purity of Final Product (Typical) |
| This compound Analog | Recrystallization (Ethanol/Water) | 85-90% | >98% |
| 2-Aminothiazole Derivative | Recrystallization (Ethanol) | ~90% | >99% |
| Substituted Phenylthiazole | Column Chromatography (Hexane/Ethyl Acetate Gradient) | 75-85% | >97% |
Experimental Protocols
1. General Protocol for Recrystallization of this compound Derivatives
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
2. General Protocol for Column Chromatography of this compound Derivatives
-
Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the desired compound (Rf value of 0.2-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the composition of the collected fractions by TLC.
-
Gradient Elution (if necessary): If the impurities and the product have very different polarities, a gradient elution can be employed. Gradually increase the polarity of the eluent to wash out all the compounds from the column.
-
Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for enhancing the purity of this compound derivatives.
References
Strategies to reduce impurities in Thiazole-4-carbothioamide reactions
Welcome to the Technical Support Center for Thiazole-4-carbothioamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives. Our aim is to help you overcome common challenges, reduce impurities, and improve the overall efficiency of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a crucial scaffold in medicinal chemistry. The primary synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.
Problem 1: Low or No Product Yield
Q: I am attempting to synthesize a 2-substituted-thiazole-4-carbothioamide via Hantzsch synthesis, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in Hantzsch thiazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor quality of reactants | Ensure the α-halo-β-ketoester and the starting thioamide or thiourea are pure. Impurities in starting materials can lead to side reactions. |
| Incorrect stoichiometry | A slight excess of the thioamide/thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. |
| Inappropriate solvent | The choice of solvent is critical. Ethanol is commonly used and often effective.[1] If solubility is an issue, consider alternative solvents like methanol or DMF. |
| Suboptimal reaction temperature | The reaction may require heating (reflux) to proceed at a reasonable rate.[1] Start with a moderate temperature (e.g., 50-60 °C) and gradually increase if the reaction is sluggish, as monitored by TLC. |
| Incorrect pH | The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction mixture is too basic, it can promote side reactions of the α-haloketone. |
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My reaction appears to have gone to completion, but the crude product is highly impure upon analysis (TLC, HPLC, or NMR). What are the likely impurities and how can I minimize their formation?
A: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Mitigation Strategy |
| Unreacted starting materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction by TLC until the starting materials are consumed. Ensure adequate stirring and consider extending the reaction time or increasing the temperature. |
| Side products from self-condensation of the α-haloketone | The α-haloketone can react with itself, especially under basic conditions. | Maintain a neutral to slightly acidic reaction medium. Add the α-haloketone slowly to the reaction mixture containing the thioamide. |
| Formation of bis-thiazoles | In some cases, particularly with reactive intermediates, dimerization can occur.[1] | Optimize the stoichiometry of the reactants and control the reaction temperature to disfavor dimerization. |
| Hydrolysis of the carbothioamide group | The carbothioamide functional group can be susceptible to hydrolysis to the corresponding carboxamide, especially in the presence of water and acid/base catalysts over prolonged reaction times. | Use anhydrous solvents and minimize exposure to moisture. Work up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Thiazole-4-carbothioamides?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for preparing thiazole derivatives.[1][2] This typically involves the reaction of an α-halocarbonyl compound with a compound containing a thioamide functional group, such as thiourea or a substituted thioamide.[1]
Q2: How can I effectively purify my this compound product?
A2: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system with appropriate polarity should be developed using TLC to achieve good separation between the product and impurities.
-
Washing/Trituration: Sometimes, simply washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
Q3: How does reaction temperature affect the purity of the final product?
A3: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and lead to the degradation of starting materials or the final product. It is advisable to start at a moderate temperature and optimize based on reaction monitoring.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, researchers are increasingly exploring greener synthetic routes. This includes the use of ultrasound-assisted synthesis, which can reduce reaction times and improve yields, and the use of more environmentally benign solvents like water or deep eutectic solvents.[3][4]
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-Thiazole-4-Carbothioamide (adapted from Hantzsch Synthesis)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aryl thioamide (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol).
-
Addition of Reactant: To this solution, add the appropriate α-halo-β-keto-carbothioamide derivative (e.g., ethyl 2-chloro-3-oxobutanamide) (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizing the Workflow and Impurity Formation
Experimental Workflow for this compound Synthesis
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of Thiazole-4-carbothioamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Thiazole-4-carbothioamide compounds.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common questions and solutions for issues encountered during the experimental evaluation of this compound compound permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high lipophilicity but poor cell permeability. Isn't higher lipophilicity supposed to increase permeability?
A1: While a certain degree of lipophilicity is necessary for a compound to partition into the lipid bilayer of the cell membrane, the relationship is not always linear. Excessive lipophilicity can lead to several issues that hinder cell permeability:
-
Poor Aqueous Solubility: Highly lipophilic compounds often have very low solubility in the aqueous environment surrounding the cells, limiting the concentration of the compound available for absorption.[1]
-
Membrane Entrapment: The compound may become "stuck" within the lipid bilayer and have difficulty partitioning out into the intracellular aqueous environment.
-
Increased Metabolic Clearance: Higher lipophilicity can sometimes lead to increased recognition by metabolic enzymes, leading to faster clearance.[1]
-
Efflux Pump Recognition: Highly lipophilic compounds can be recognized as substrates by efflux pumps, which actively transport them out of the cell.
A delicate balance between lipophilicity and hydrophilicity is crucial for optimal cell permeability.
Q2: I am observing a high efflux ratio in my Caco-2 assay for my this compound lead compound. What does this indicate and what can I do?
A2: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][3] These transporters are present on the apical side of the Caco-2 cell monolayer and actively pump the compound back into the apical (donor) compartment, reducing its net transport across the cells.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.[4]
-
Structural Modification: Consider medicinal chemistry approaches to modify the structure of your compound to reduce its affinity for efflux transporters. This could involve altering specific functional groups or changing the overall conformation of the molecule.
-
Prodrug Approach: Design a prodrug that masks the structural features recognized by the efflux transporter. The prodrug would ideally be transported into the cell and then cleaved to release the active compound.
-
Formulation Strategies: Investigate the use of formulation excipients that can inhibit efflux pumps.
Q3: What are some initial strategies I can employ to improve the permeability of my this compound compound series?
A3: Improving cell permeability often involves a multi-pronged approach targeting the compound's physicochemical properties and its interaction with biological barriers.
Initial Strategies:
-
Optimize Lipophilicity (LogP/LogD): Aim for a balanced LogP value, typically in the range of 1-3 for oral absorption. This can be achieved by introducing or modifying substituents on the thiazole ring or the carbothioamide side chain.[1]
-
Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact permeability. Strategies like N-methylation can be employed to reduce this number.
-
Prodrug Synthesis: This is a powerful strategy to transiently modify the compound's properties. For a this compound, you could consider creating ester or carbamate prodrugs at suitable positions to enhance lipophilicity and passive diffusion.[5][6]
-
Formulation Development: For early-stage in vitro experiments, ensure your compound is fully solubilized in the assay medium. For later stages, consider formulations like lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can improve both solubility and absorption.[2][7]
Q4: Can I use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a substitute for Caco-2 assays to screen my compounds?
A4: PAMPA is a useful high-throughput screening tool for predicting passive transcellular permeability.[5][6][8][9][10] It is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.
Key Differences and Considerations:
-
PAMPA: Only measures passive diffusion. It is rapid, cost-effective, and excellent for initial ranking of compounds based on their lipophilicity and ability to cross a lipid barrier.[6]
-
Caco-2 Assay: This cell-based assay provides more comprehensive information as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[3][11]
Recommendation: Use PAMPA for initial high-throughput screening of a large number of compounds to quickly identify those with favorable passive permeability. Then, advance the most promising candidates to the Caco-2 assay to investigate the potential involvement of active transport mechanisms.[6] A good correlation between PAMPA and Caco-2 results suggests that passive diffusion is the primary mechanism of transport. A poor correlation may indicate the involvement of transporters.
Data Presentation
The following table presents hypothetical permeability data for a series of this compound analogs to illustrate how modifications can impact permeability and to provide context for data interpretation.
| Compound ID | R-Group Modification | LogP | PAMPA Permeability (Papp in 10⁻⁶ cm/s) | Caco-2 Permeability (Papp in 10⁻⁶ cm/s) A to B | Caco-2 Efflux Ratio (B to A / A to B) | Permeability Classification |
| T4C-001 | -H | 1.8 | 2.5 | 1.5 | 1.2 | Low |
| T4C-002 | -CH₃ | 2.3 | 5.8 | 4.2 | 1.5 | Moderate |
| T4C-003 | -Cl | 2.9 | 10.2 | 2.1 | 5.1 | Low (Efflux Substrate) |
| T4C-004 | -OCH₃ | 2.1 | 4.5 | 3.8 | 1.3 | Moderate |
| T4C-005 (Prodrug of T4C-001) | -CH₂OCOCH₃ | 2.5 | 8.1 | 6.9 | 1.1 | High |
Interpretation of Data:
-
T4C-001 vs. T4C-002: The addition of a methyl group increases lipophilicity and improves both PAMPA and Caco-2 permeability, suggesting enhanced passive diffusion.
-
T4C-003: The chloro-substituted analog shows high passive permeability in the PAMPA assay but poor apparent permeability in the Caco-2 assay with a high efflux ratio, indicating it is a substrate for an efflux pump.
-
T4C-004: The methoxy group provides a moderate increase in permeability without significantly impacting efflux.
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T4C-005: The prodrug strategy successfully masks the parent compound's poor permeability, leading to a significant increase in apparent permeability and a low efflux ratio.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solutions (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the 96-well filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM).
-
Add 200 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the filter
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
2. Caco-2 Permeability Assay
This protocol describes a method for evaluating the transport of this compound compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A to B) transport experiment, add the test compound (e.g., at 10 µM) in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For the basolateral to apical (B to A) transport experiment, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = rate of permeation
-
A = area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
Visualizations
Caption: A typical experimental workflow for assessing and improving the cell permeability of novel compounds.
Caption: Interplay of factors influencing the cell permeability of this compound compounds.
Caption: Simplified signaling pathway of drug transport and efflux at the cellular level.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Thiazole-4-carbothioamide in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Thiazole-4-carbothioamide and related thiazole derivatives in cellular assays. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common cellular targets?
A1: this compound is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A well-known analog, Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide), is a prodrug that, once inside a cell, is converted to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD).[1][2][3] TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][4][5][6][7] This inhibition leads to a depletion of GTP, which can arrest cell growth and induce apoptosis in rapidly proliferating cells, such as cancer cells.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound interacts with unintended biomolecules, leading to unforeseen biological consequences. For this compound and its derivatives, this could manifest as cytotoxicity in non-target cells, inhibition of unrelated enzymes, or interference with assay components. Minimizing these effects is crucial for validating that the observed phenotype is a direct result of the intended on-target activity, which is essential for the development of selective and safe therapeutics.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in compound validation. A multi-faceted approach is recommended:
-
Cell Line Selectivity: Compare the cytotoxic effects of your compound on target cells (e.g., cancer cells) versus non-target or normal cells. A significant difference in IC50 values suggests on-target selectivity.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of your compound to the intended target protein within the cell.
-
Apoptosis vs. Necrosis Assays: On-target effects, particularly for anticancer compounds, often lead to programmed cell death (apoptosis). Off-target cytotoxicity may induce necrosis. Assays like Annexin V/PI staining can differentiate between these two cell death mechanisms.
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Rescue Experiments: If the compound's mechanism of action involves depleting a specific metabolite (e.g., GTP), you can try to "rescue" the cells by adding the metabolite back to the culture medium. If the cytotoxicity is reversed, it supports an on-target effect.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein should phenocopy the effect of the compound. If the compound still exerts its effect in the absence of the target, it is likely due to off-target interactions.
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, like many small molecules, thiazole derivatives can potentially interfere with common cell viability assays. For example, in MTT or MTS assays, the compound itself might chemically reduce the tetrazolium salt, leading to a false positive signal for cell viability. It is crucial to include a "cell-free" control where the compound is added to the assay medium without cells to check for any direct interaction with the assay reagents.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and related compounds in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Cell passage number variation. 3. Compound instability in solution. 4. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use a cell counter for accurate seeding. 2. Use cells within a defined passage number range. 3. Prepare fresh stock solutions and dilutions for each experiment. 4. Regularly calibrate and monitor incubator conditions. |
| High cytotoxicity observed in non-target/normal cell lines. | 1. Compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct kinome profiling or other off-target screening assays. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line and is consistent across all wells. |
| No significant effect at expected concentrations. | 1. Compound degradation. 2. Low cell permeability. 3. The target protein is not expressed or has low expression in the cell line. 4. Insufficient incubation time. | 1. Prepare fresh compound solutions. 2. Use cell lines with known transporter expression or perform cellular uptake assays. 3. Verify target expression via Western blot or qPCR. 4. Conduct a time-course experiment to determine the optimal exposure time. |
| High background in MTT/MTS assays. | 1. Compound interference with the assay reagent. 2. Microbial contamination of cell cultures. 3. High cell density. | 1. Run a cell-free control with the compound and assay reagent.[8][9] 2. Regularly test for mycoplasma and other contaminants. 3. Optimize cell seeding density for your specific cell line and assay duration. |
Quantitative Data on Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives in different cancer and non-cancerous cell lines. A higher selectivity index (SI) indicates a greater preference for killing cancer cells over normal cells.
| Compound | Target Cell Line | IC50 (µM) | Non-cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | HEK293 (Embryonic Kidney) | 16.37 ± 4.61 | 34.1 | [10] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | 16.9 | [10] | |||
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | - | - | - | [11] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | - | - | - | [11] | |
| Compound 8 | MCF-7 (Breast Cancer) | 3.36 ± 0.06 | MCF-10A (Normal Breast) | > 100 | > 29.7 | [12] |
| Compound 7 | MCF-7 (Breast Cancer) | 5.36 | WI38 (Normal Lung Fibroblast) | > 100 | > 18.6 | [13] |
| Compound 10 | HepG2 (Liver Cancer) | 8.76 | WI38 (Normal Lung Fibroblast) | > 100 | > 11.4 | [13] |
Note: The data presented are for various thiazole derivatives and not specifically for this compound, as public data for this exact compound is limited. These values serve as a reference for the expected range of activity and selectivity for this class of compounds.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include an unheated control.[14][15][16][17][18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14][15][17]
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Follow with an HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Annexin V/PI Staining for Apoptosis vs. Necrosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce cell death. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway of Tiazofurin Action
The following diagram illustrates the mechanism of action of Tiazofurin, a well-characterized this compound analog.
Caption: Mechanism of action of Tiazofurin.
Experimental Workflow for Assessing Off-Target Effects
This workflow provides a logical sequence of experiments to identify and characterize off-target effects.
Caption: Workflow for validating on-target effects.
References
- 1. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. tandfonline.com [tandfonline.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Thiazole-4-carbothioamide Synthesis Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of Thiazole-4-carbothioamide. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and adaptable method for the preparation of the thiazole ring. This route typically involves the cyclocondensation of a α-haloketone with a thioamide. For this compound, a common approach is the reaction of 2-chloro-3-oxopropanenitrile with thioformamide.
Q2: What are the critical parameters to monitor during the scale-up of the Hantzsch synthesis for this compound?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial for preventing side product formation.
-
Rate of Addition: Slow and controlled addition of reagents is necessary to manage the reaction exotherm and ensure homogeneity.
-
Mixing Efficiency: Adequate agitation is vital for maintaining a uniform reaction mixture, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.
-
Solvent Selection: The solvent should be chosen for its ability to dissolve reactants, facilitate heat transfer, and be easily removable during work-up. Ethanol or methanol are common choices.
Q3: What are the main impurities to expect in the synthesis of this compound?
A3: Potential impurities include unreacted starting materials (2-chloro-3-oxopropanenitrile and thioformamide), side products from polymerization or degradation of reactants, and byproducts from competing reaction pathways. The presence of water can also lead to the formation of the corresponding amide instead of the thioamide.
Q4: How can the final product, this compound, be effectively purified at a larger scale?
A4: Purification strategies for scaled-up batches often involve:
-
Crystallization: This is a highly effective method for purifying solid products. A suitable solvent system must be identified through solubility studies.
-
Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up. It is typically reserved for the removal of closely related impurities if crystallization is not sufficient.
-
Washing/Slurrying: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution
Validation & Comparative
Thiazole-4-carbothioamide Derivatives Emerge as Potent Kinase Inhibitors in Cancer Therapy: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, a new class of compounds, Thiazole-4-carbothioamide derivatives, is demonstrating significant potential as potent kinase inhibitors. This guide provides a comparative analysis of these emerging therapeutic agents against established kinase inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance and mechanisms of action.
The thiazole scaffold is a recognized pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Recent studies have highlighted the anticancer properties of newly synthesized thiazole derivatives, particularly their ability to inhibit key kinases involved in tumor progression and angiogenesis.[2][3]
Comparative Inhibitory Activity
A comparative analysis of the inhibitory activity of a representative this compound derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one), against the well-established multi-kinase inhibitor Sorafenib reveals its potent and selective nature.
Table 1: Comparative IC50 Values against VEGFR-2 Kinase
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059[2] |
This data indicates that while Sorafenib is more potent in this specific assay, the thiazole derivative Compound 4c exhibits significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2] Further structure-activity relationship (SAR) studies on this class of compounds could lead to the development of even more potent and selective inhibitors.
In a broader context, various thiazole derivatives have shown inhibitory activity against a range of kinases implicated in cancer. For instance, certain thiazole derivatives have been identified as inhibitors of EGFR, HER2, and DHFR, with some demonstrating dual inhibitory capacity.[4] Another study highlighted a series of thiazole derivatives as potent c-Met kinase inhibitors.
Established kinase inhibitors such as Dasatinib, Sorafenib, and Gefitinib are used as benchmarks for comparison.
Table 2: IC50 Values of Established Kinase Inhibitors Against Various Kinases
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Dasatinib | BCR-ABL | <1[5] |
| Src family kinases | 0.8[5] | |
| c-Kit | 79[5] | |
| Sorafenib | Raf-1 | 6[6] |
| B-Raf | 22[6] | |
| VEGFR-1 | 26[6] | |
| VEGFR-2 | 90[6] | |
| VEGFR-3 | 20[6] | |
| PDGFR-β | 57[6] | |
| Gefitinib | EGFR | 26 - 57[7] |
Signaling Pathways and Mechanism of Action
This compound derivatives, like many kinase inhibitors, exert their anticancer effects by blocking the signaling pathways that drive cell proliferation, survival, and angiogenesis. The primary target identified for Compound 4c is VEGFR-2. Inhibition of VEGFR-2 disrupts the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Established kinase inhibitors have well-defined mechanisms of action:
-
Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, making it effective in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[8][9] It functions by blocking the abnormal protein that signals cancer cells to multiply.[9]
-
Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases in the MAPK/ERK signaling pathway.[6][10] This dual mechanism of action allows it to both inhibit tumor cell proliferation and block tumor angiogenesis.[10]
-
Gefitinib is an EGFR inhibitor that interrupts signaling through the epidermal growth factor receptor in target cells.[5] It is particularly effective in cancers with mutated and overactive EGFR.[5]
Caption: Comparative targeting of key oncogenic kinases by a this compound derivative and other established inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[10][11][12]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (this compound derivative or other inhibitor)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound, VEGFR-2 enzyme, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: General workflow for determining cell viability using the MTT assay.
Conclusion
This compound derivatives represent a promising new frontier in the development of targeted cancer therapies. Their demonstrated efficacy against key kinases, such as VEGFR-2, positions them as valuable candidates for further preclinical and clinical investigation. While established kinase inhibitors remain the standard of care in many malignancies, the continued exploration of novel scaffolds like thiazole is crucial for overcoming drug resistance and improving patient outcomes. This comparative guide provides a foundational understanding of the potential of these emerging compounds and a framework for their continued evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thiazole-4-carbothioamide: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, a growing body of research has focused on the anticancer potential of Thiazole-4-carbothioamide and its derivatives. This guide provides a comprehensive comparative analysis of these novel compounds against well-established anticancer drugs, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms of action, and potential as future chemotherapeutic agents.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for several derivatives and is presented below in comparison to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | |
| HepG2 (Liver) | 51.7 ± 3.13 | ||
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | |
| HepG2 (Liver) | 26.8 ± 1.62 | ||
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | |
| Thiazole Derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | |
| Thiazole Derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | |
| Benzimidazothiazole–thiazole hybrid 16b | HCT-116 (Colon) | 4.31 ± 1.07 | [1] |
| Standard Anticancer Drugs | |||
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | |
| A549 (Lung) | > 20 | ||
| HT-29 (Colon) | ~0.75 - 11.39 | [2] | |
| HCT-116 (Colon) | 7.05 ± 0.49 | [1] | |
| Paclitaxel | MCF-7 (Breast) | ~0.0075 | [3] |
| A549 (Lung) | Varies | [4] | |
| Cisplatin | MCF-7 (Breast) | ~9 | [5] |
| A549 (Lung) | ~16.48 - 23.4 | [6][7] | |
| HT-29 (Colon) | Varies | [8] | |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | ~0.38 - 1.3 | [9] |
| HT-29 (Colon) | Varies | [8] | |
| HCT-116 (Colon) | Varies | ||
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | |
| HepG2 (Liver) | 8.4 ± 0.51 |
Mechanism of Action: Targeting Key Signaling Pathways
Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Inhibition of VEGFR-2 and EGFR Signaling
Several this compound derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These receptors play a pivotal role in angiogenesis and cell proliferation, respectively, making them key targets in cancer therapy.
Induction of Apoptosis via the Bcl-2 Pathway
This compound derivatives have been shown to induce apoptosis, a critical mechanism for eliminating cancerous cells. This process is often mediated through the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The comparative analysis reveals that certain this compound derivatives exhibit potent anticancer activity, with IC50 values comparable to or even exceeding those of some standard chemotherapeutic drugs against specific cancer cell lines.[1] Their multimodal mechanism of action, targeting key cancer-related signaling pathways, further underscores their therapeutic potential. While these findings are promising, further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and therapeutic window of these compounds. This guide serves as a valuable resource for the scientific community to build upon this research and accelerate the development of novel and more effective cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Validating the Bioactivity of Thiazole-4-carbothioamide: An Orthogonal Assay-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of a small molecule's bioactivity is a critical step that ensures the reliability of screening hits and provides a solid foundation for further development. Thiazole-4-carbothioamide, a heterocyclic compound, has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for validating the bioactivity of this compound using orthogonal assays, comparing its performance with a hypothetical alternative, Compound X, and a known standard, Doxorubicin.
The Importance of Orthogonal Assays
Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different analytical principles.[4][5] Their application is paramount in hit validation to eliminate false positives that may arise from assay-specific artifacts, such as compound autofluorescence or non-specific interactions with assay components.[4][6] By confirming a compound's activity across multiple, mechanistically different platforms, researchers can gain higher confidence in the observed biological effect.
Comparative Bioactivity Profile
The following tables summarize the quantitative data from a series of orthogonal assays designed to validate the potential anticancer activity of this compound against the human breast cancer cell line, MCF-7.
Table 1: In Vitro Cytotoxicity Data (IC50, µM)
| Compound | Primary Assay: MTT Cell Viability | Orthogonal Assay 1: CellTiter-Glo® Luminescent Cell Viability | Orthogonal Assay 2: LDH Cytotoxicity Assay |
| This compound | 15.2 ± 1.8 | 18.5 ± 2.1 | 20.1 ± 2.5 |
| Compound X (Alternative) | 25.8 ± 3.1 | 55.3 ± 4.7 (Inactive) | 48.9 ± 5.2 (Inactive) |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Table 2: Target Engagement and Mechanism of Action
| Compound | Target Binding Assay (SPR, KD, µM) | Kinase Inhibition Assay (IC50, µM) | Apoptosis Induction (Caspase-3/7 Activity, Fold Change) |
| This compound | 5.2 (Target Y) | 8.9 (Kinase Z) | 4.5 ± 0.6 |
| Compound X (Alternative) | No significant binding | > 100 | 1.2 ± 0.2 |
| Doxorubicin (Standard) | N/A (Intercalating Agent) | N/A | 8.2 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MTT Cell Viability Assay (Primary Screen)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, Compound X, or Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values from dose-response curves.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Orthogonal Assay 1)
-
Principle: Measures the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the 48-hour incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Determine IC50 values from the generated dose-response data.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Orthogonal Assay 2)
-
Principle: Measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.
-
Protocol:
-
Follow the same cell seeding and treatment protocol.
-
After the 48-hour incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity and determine IC50 values.
-
Surface Plasmon Resonance (SPR) for Target Binding
-
Principle: A label-free technique to measure the binding kinetics and affinity between a ligand (compound) and an immobilized protein target.[4]
-
Protocol:
-
Immobilize the purified target protein (Target Y) onto a sensor chip.
-
Inject serial dilutions of this compound and Compound X over the chip surface.
-
Monitor the change in the refractive index to determine association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
-
Kinase Inhibition Assay
-
Principle: Measures the ability of a compound to inhibit the activity of a specific kinase (Kinase Z) involved in a cancer-related signaling pathway.
-
Protocol:
-
Perform the assay in a 384-well plate using a commercially available kinase assay kit.
-
Incubate Kinase Z with its substrate and ATP in the presence of varying concentrations of the test compounds.
-
Measure the resulting signal (e.g., fluorescence or luminescence) to determine the level of kinase activity.
-
Calculate IC50 values to quantify the inhibitory potency of the compounds.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
-
Principle: Measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminogenic substrate.
-
Protocol:
-
Seed and treat MCF-7 cells as described in the cell viability assays.
-
After a 24-hour treatment period, add the Caspase-Glo® 3/7 reagent to the wells.
-
Incubate for 1 hour at room temperature.
-
Measure the resulting luminescence.
-
Express the data as fold change in caspase activity relative to untreated control cells.
-
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the experimental logic and the potential mechanism of action, the following diagrams have been generated.
Caption: Workflow for validating bioactivity using orthogonal assays.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The data presented demonstrates the robust validation of this compound's anticancer bioactivity through a well-defined orthogonal assay cascade. While the primary MTT assay indicated potential activity for both this compound and Compound X, the subsequent orthogonal assays (CellTiter-Glo® and LDH) revealed that Compound X was likely a false positive, as its activity was not confirmed by these alternative methods. In contrast, this compound showed consistent cytotoxic effects across all three viability/cytotoxicity assays.
Furthermore, mechanism of action studies suggest that this compound directly engages its intended target, inhibits a key downstream kinase, and induces apoptosis. This multi-faceted validation approach provides strong evidence for the on-target activity of this compound, justifying its advancement in the drug discovery pipeline. This guide underscores the necessity of employing a diverse set of experimental techniques to rigorously validate the biological activity of promising small molecules.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. kuey.net [kuey.net]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. axxam.com [axxam.com]
Thiazole-4-carbothioamide vs. its Carbamide Analogue: A Comparative Analysis of Structure-Activity Relationships in Anticancer Research
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of Thiazole-4-carbothioamide and its carbamide counterpart, focusing on their potential as anticancer agents.
Comparative Biological Activity
The primary difference between a carbamide and a carbothioamide lies in the substitution of the carbonyl oxygen with a sulfur atom. This seemingly minor change can significantly impact a molecule's biological activity. The available data on thiazole-based compounds suggests that both carboxamides and carbothioamides exhibit promising anticancer properties, acting through various mechanisms, including kinase inhibition and induction of apoptosis.
While a direct comparison is challenging, analysis of different studies on thiazole derivatives allows for an indirect assessment. For instance, various N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines[1]. Similarly, studies on thiazole derivatives originating from carbothioamides have also demonstrated significant antiproliferative activity[1].
The following table summarizes representative data for a thiazole-4-carboxamide derivative and a thiazole derivative synthesized from a carbothioamide precursor, both evaluated against human cancer cell lines. It is crucial to note that these compounds were not tested in the same study, and thus, the experimental conditions may vary. This data is presented for illustrative purposes to highlight the potential activities of both classes of compounds.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-4-carboxamide | N-(p-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| Thiazole (from carbothioamide) | 2-(2-(phenylsulfonyl)-1-(p-methoxyphenyl)ethylidene)hydrazine-1-carbothioamide derivative | MCF-7 (Breast Cancer) | Not explicitly provided for the precursor, but derivatives showed activity. | [1] |
Structure-Activity Relationship (SAR) Insights
The replacement of the oxygen atom in the carbamide with a sulfur atom in the carbothioamide can lead to several changes in molecular properties, influencing the SAR:
-
Hydrogen Bonding: Thioamides are generally considered better hydrogen bond donors but weaker hydrogen bond acceptors compared to amides. This can alter the binding interactions with target proteins.
-
Lipophilicity: The sulfur atom increases the lipophilicity of the molecule, which can affect its membrane permeability and cellular uptake.
-
Electronic Properties: The electronic distribution in the C=S bond differs from the C=O bond, which can influence the reactivity and metabolic stability of the compound.
-
Steric Factors: The larger van der Waals radius of sulfur compared to oxygen can introduce steric constraints that may affect binding to the target.
In the context of thiazole-based anticancer agents, these changes can translate to differences in potency, selectivity, and pharmacokinetic profiles. For example, in a study on c-Met kinase inhibitors, thiazole carboxamide moieties were found to be suitable for H-binding interactions with the target enzyme[2].
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of these compounds.
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives[1]
-
Thioamide Formation: A mixture of p-tolualdehyde and ammonium sulfide solution is heated to form the corresponding thioamide.
-
Hantzsch Thiazole Synthesis: The obtained thioamide is refluxed with bromopyruvic acid in ethanol to form the 2-p-tolylthiazole-4-carboxylic acid.
-
Amide Coupling: The thiazole carboxylic acid is coupled with the desired aniline derivative in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in acetonitrile at room temperature for 24 hours.
-
Purification: The final product is purified by recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: Human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 25 µM) and incubated for another 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Potential: A Comparative Analysis of Thiazole-4-carbothioamide Derivatives
For Immediate Release
A comprehensive review of recent in vitro studies reveals the promising therapeutic potential of Thiazole-4-carbothioamide derivatives in oncology and infectious diseases. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines and notable inhibitory activity against microbial growth. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anticancer Efficacy: A Quantitative Comparison
The anticancer activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined using the MTT assay. The results, summarized in the table below, highlight the varying degrees of cytotoxicity exhibited by these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Derivative 2 | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Derivative 3 | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Derivative 4 | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Derivative 5 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Derivative 6 | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified |
| Derivative 7 | Hep-G2 (Liver) | 11.6 ± 0.12 | Doxorubicin | Not specified |
Table 1: In Vitro Anticancer Activity of this compound Derivatives.[1][2]
Antimicrobial Activity: Inhibition of Microbial Growth
Select this compound derivatives have also been screened for their antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Derivative A | E. coli | 4.51 | Not specified | Not specified |
| S. aureus | Not specified | Not specified | Not specified | |
| Derivative B | E. coli | 3.92–4.01 | Not specified | Not specified |
| S. aureus | Not specified | Not specified | Not specified |
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives.[3]
Mechanism of Action: Targeting VEGFR-2 Signaling
Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.[4][5][6][7] By blocking VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect and subsequent inhibition of tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxicity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11]
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231, SKNMC) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Following incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
MTT Assay Procedure:
-
After the treatment period, 20-50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The culture medium containing MTT was then removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) was added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds was determined by the broth microdilution method.
Procedure:
-
Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well was inoculated with a standardized suspension of the test microorganism.
-
The plates were incubated under appropriate conditions for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Conclusion
The presented data underscores the significant potential of this compound derivatives as a scaffold for the development of novel anticancer and antimicrobial agents. The demonstrated cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action through VEGFR-2 inhibition, warrants further investigation and optimization of these compounds. The antimicrobial activity also opens avenues for their exploration in combating infectious diseases. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future drug discovery and development efforts centered on this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Preclinical Showdown: Thiazole-4-carbothioamide Derivatives Challenge Standard of Care in Hepatocellular Carcinoma Models
For Immediate Release
In the landscape of hepatocellular carcinoma (HCC) therapeutics, a new class of compounds, Thiazole-4-carbothioamide derivatives, is emerging as a promising challenger to the established standard-of-care treatment, Sorafenib. This guide provides a detailed preclinical comparison, leveraging available in vitro data to benchmark a representative this compound derivative against Sorafenib, offering researchers and drug development professionals a comprehensive overview of its potential.
Executive Summary
Hepatocellular carcinoma remains a significant global health challenge with limited effective systemic therapies. Sorafenib, a multi-kinase inhibitor, has been a cornerstone of treatment for advanced HCC. However, its efficacy is often limited by side effects and the development of resistance. This report details the preclinical profile of a novel this compound derivative, specifically 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (referred to herein as Compound 4c), and compares its in vitro performance against Sorafenib.
Compound 4c demonstrates potent cytotoxic activity against human HCC cell lines and exhibits strong inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis. Notably, its in vitro VEGFR-2 inhibitory activity is comparable, and in some assays superior, to that of Sorafenib. While direct in vivo comparative data in an HCC model is not yet available, the in vitro evidence strongly supports further investigation of this this compound derivative as a potential therapeutic agent for HCC.
Mechanism of Action: A Tale of Two Inhibitors
This compound Derivative (Compound 4c): The primary mechanism of action for this class of compounds appears to be the potent and selective inhibition of VEGFR-2. By blocking this key receptor tyrosine kinase, the derivative disrupts the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.
Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways implicated in cancer progression. Its dual mechanism of action involves the inhibition of:
-
Tumor cell proliferation: by targeting the RAF/MEK/ERK signaling pathway.
-
Angiogenesis: by inhibiting VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]
In Vitro Performance: Head-to-Head Comparison
The following tables summarize the available in vitro data comparing Compound 4c to Sorafenib in assays relevant to HCC.
Table 1: In Vitro Cytotoxicity against HepG2 Human Hepatocellular Carcinoma Cells
| Compound | IC50 (µM) |
| Compound 4c | 7.26 ± 0.44 |
| Sorafenib | Not directly compared in the same study |
| Staurosporine (Control) | 8.4 ± 0.51 |
Data for Compound 4c and Staurosporine are from a study evaluating a series of thiazole derivatives.
Table 2: VEGFR-2 Kinase Inhibition Assay
| Compound | IC50 (µM) |
| Compound 4c | 0.15 |
| Sorafenib (Reference) | 0.059 |
This data indicates that while Sorafenib is more potent in this specific assay, Compound 4c still demonstrates strong inhibitory activity in the sub-micromolar range.
Signaling Pathway Visualization
The following diagram illustrates the targeted signaling pathway of the this compound derivative, highlighting its role in inhibiting angiogenesis.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative or Sorafenib for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
Methodology:
-
Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment and Fixation: HepG2 cells are treated with the test compounds for 24 hours, then harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on VEGFR-2 activity.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the this compound derivative or Sorafenib are added to the wells.
-
Kinase Reaction and Detection: The reaction is initiated by adding ATP and incubated at 30°C. The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method (e.g., Kinase-Glo).
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in VEGFR-2 kinase activity.
Future Directions
The promising in vitro data for the this compound derivative, Compound 4c, strongly warrants further preclinical development. The critical next step is to conduct in vivo studies in a relevant HCC xenograft model to directly compare its efficacy and toxicity profile against Sorafenib. Such studies will be instrumental in determining the translational potential of this exciting new class of compounds for the treatment of hepatocellular carcinoma.
References
The Dual Facets of Thiazole Carboxamides: A Comparative Guide to In Vitro and In Vivo Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo anticancer activities of novel thiazole carboxamide derivatives. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this promising class of compounds.
The thiazole ring is a cornerstone in the development of pharmacologically active agents, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[3] This guide synthesizes recent findings on thiazole-4-carbothioamide and related carboxamide derivatives, offering a comparative analysis of their performance in both laboratory assays and preclinical models.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro and emerging in vivo data for representative thiazole carboxamide derivatives, highlighting their potency against various cancer cell lines and their impact on key molecular targets.
Table 1: In Vitro Cytotoxicity of Thiazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] | |
| Compound 8c | A-549 (Lung) | Inhibition of 48% at 5 µg/mL | 5-Fluorouracil | Not specified | [5] |
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | Not specified | Not specified | [6] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Not specified | Not specified | [3] |
Table 2: In Vitro Enzyme Inhibition and In Vivo Efficacy
| Compound ID | Target Enzyme | IC50 (µM) | In Vivo Model | Key In Vivo Finding | Citation |
| Compound 4c | VEGFR-2 | 0.15 | Not reported | Not reported | [4] |
| Compound 6a | PI3Kα | 0.225 ± 0.01 | Not reported | Not reported | [6] |
| Compound 3k | HUVEC colony formation | Not specified | Chick Embryo Chorioallantoic Membrane (CAM) model | Strong blockage of tumor growth at 30 mg/kg/day | [7] |
Deciphering the Mechanism: Key Signaling Pathways
Thiazole carboxamide derivatives often target crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a common target for this class of compounds.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Thiazole derivatives.
Experimental Workflows and Methodologies
To ensure the reproducibility and validation of the presented data, this section outlines the detailed protocols for the key experiments cited in this guide.
In Vitro Experimental Protocols
The following diagram illustrates a typical workflow for in vitro screening of anticancer compounds.
Caption: Generalized workflow for the in vitro screening of Thiazole derivatives.
1. MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution containing a specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
3. PI3Kα (p110α/p85α) Kinase Assay
This assay quantifies the activity of the PI3Kα enzyme, a key component of a signaling pathway often dysregulated in cancer.
-
Reaction Mixture: Prepare a reaction buffer containing the lipid substrate (e.g., PI:3PS).
-
Enzyme and Inhibitor Addition: Add the PI3Kα enzyme and the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal positively correlates with PI3Kα activity.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
In Vivo Experimental Protocol
The following diagram outlines the general steps involved in a human tumor xenograft model.
Caption: Standard workflow for assessing anticancer efficacy using a xenograft model.
Human Tumor Xenograft Model
This preclinical model is crucial for evaluating the therapeutic efficacy and potential toxicity of new anticancer agents in a living organism.
-
Cell Line and Animal Model Selection: Choose a relevant human cancer cell line and an appropriate immunocompromised mouse strain (e.g., athymic nude or NOD/SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into different treatment groups (vehicle control, test compound at various doses, and a positive control).
-
Drug Administration: Administer the thiazole derivative and control substances according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Regularly measure tumor volume using calipers and monitor the body weight and overall health of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. Further analysis, such as histopathology and biomarker assessment, can also be performed on the collected tissues.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. promega.de [promega.de]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. PI3K (p110α/p85α) Protocol [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiazole-4-carbothioamide and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the thiazole nucleus, and specifically derivatives of Thiazole-4-carbothioamide, has garnered significant attention. This guide provides an objective, data-driven comparison of this compound derivatives with other prominent heterocyclic compounds, including pyrazoles, oxadiazoles, and thiadiazoles, in the context of their anticancer and antimicrobial properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts a unique set of properties to its derivatives.[1] A general comparison of the parent ring systems is presented below.
| Property | Thiazole | Pyrazole | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |
| Structure | A five-membered ring with one sulfur and one nitrogen atom. | A five-membered ring with two adjacent nitrogen atoms. | A five-membered ring with one oxygen and two nitrogen atoms. | A five-membered ring with one sulfur and two nitrogen atoms. |
| Aromaticity | Aromatic | Aromatic | Aromatic | Aromatic |
| Solubility | Generally soluble in organic solvents like alcohol and ether; slightly soluble in water.[2] | Varies with substitution. | Generally soluble in polar organic solvents. | Generally soluble in polar organic solvents. |
| Key Moieties | The this compound scaffold features a reactive thioamide group. | The pyrazole ring can act as both a hydrogen bond donor and acceptor. | The oxadiazole ring is a bioisostere of amide and ester groups. | The thiadiazole ring is a bioisostere of the oxadiazole and thiazole moieties.[3] |
Performance Comparison: Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in tumor progression.[4][5] A comparative analysis of their in vitro cytotoxic activity against various cancer cell lines, alongside that of other heterocyclic compounds, reveals important structure-activity relationships.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Mechanism of Action Target |
| This compound Derivative | 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | VEGFR-2 |
| This compound Derivative | 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | VEGFR-2 |
| Thiazolyl-Pyrazoline Derivative | Compound 10d | A549 (Lung) | 0.0325 ± 0.0022 | - | - | EGFR/VEGFR-2 |
| Thiazolyl-Pyrazoline Derivative | Compound 10b | A549 (Lung) | 0.0407 ± 0.001 | - | - | EGFR/VEGFR-2 |
| Pyrazole Derivative | Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | CDK2 |
| Pyrazole Derivative | Compound 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | CDK2 |
| Pyrazolyl-Thiadiazole Derivative | Compound 25 | PaCa-2 (Pancreatic) | 5.5 | Doxorubicin | 28.3 | Not Specified |
| Pyrazolyl-Chalcone Derivative | Compound 4 | PaCa-2 (Pancreatic) | 13.0 | Doxorubicin | 28.3 | Not Specified |
Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions can vary between studies.
Performance Comparison: Antimicrobial Activity
The thioamide moiety in this compound is a key pharmacophore for antimicrobial activity. These compounds, along with other nitrogen- and sulfur-containing heterocycles, have been extensively investigated for their ability to inhibit the growth of various pathogenic microbes.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Mechanism of Action Target |
| Thiazole Derivative | 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 (µM) | - | - | Not Specified |
| Thiazole Derivative | 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 (µM) | - | - | Not Specified |
| 1,3,4-Oxadiazole Derivative | LMM6 | S. aureus | 1.95 - 7.81 | - | - | Cell Membrane Disruption, ROS Accumulation[6] |
| 1,3,4-Thiadiazole Derivative | Chloro-substituted thiadiazole (13b) | Various Bacteria | Moderate Activity | - | - | Not Specified |
Note: MIC values can be reported in µM or µg/mL; direct comparison requires conversion if units differ.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways is crucial for rational drug design. This compound derivatives and other compared heterocycles exert their biological effects through various mechanisms.
Anticancer Mechanisms
A primary target for many anticancer thiazole and pyrazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis.[3][7] Inhibition of VEGFR-2 blocks the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Profiling the Kinase Selectivity of Thiazole-4-carbothioamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Thiazole-4-carbothioamide represents a potential candidate for kinase-targeted drug discovery. This guide provides a comprehensive framework for profiling the kinase selectivity of this compound against a panel of kinases, comparing its hypothetical performance with established kinase inhibitors, and offering detailed experimental methodologies to support such a study. While specific experimental data for this compound is not publicly available, this document serves as a practical guide for its evaluation, drawing upon established protocols and the known kinase inhibitory profiles of other thiazole-containing molecules.
Comparative Kinase Selectivity Profile
To assess the therapeutic potential and potential off-target effects of a novel compound, it is crucial to determine its selectivity across the human kinome. The following table presents a hypothetical, yet representative, kinase inhibition profile for this compound, benchmarked against well-characterized kinase inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Broad-Spectrum) | Erlotinib (EGFR-Selective) |
| Tyrosine Kinases | |||
| ABL1 | 50 | 0.5 | >10,000 |
| SRC | 25 | 0.8 | >10,000 |
| EGFR | 500 | 20 | 2 |
| VEGFR2 | 80 | 15 | 2,500 |
| c-Met | 150 | 30 | >10,000 |
| Serine/Threonine Kinases | |||
| GSK-3β | 20 | 500 | >10,000 |
| CK2 | 100 | >1,000 | >10,000 |
| BRAF (V600E) | >1,000 | 30 | >10,000 |
| ALK | >1,000 | 100 | >10,000 |
Note: The data for this compound is hypothetical and intended for illustrative purposes. Dasatinib and Erlotinib data are representative of their known selectivity profiles.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to generating high-quality kinase selectivity data. Below are detailed protocols for biochemical and cell-based kinase inhibition assays that can be employed to evaluate this compound.
Biochemical Kinase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well microplates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Add 5 µL of a solution containing the purified kinase and its specific substrate in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Kinase Inhibition Assay (Target Engagement)
This assay measures the ability of a compound to engage its target kinase within a cellular environment, providing a more physiologically relevant assessment of potency.
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293)
-
NanoBRET™ Target Engagement Assay reagents (Promega), including the NanoLuc®-kinase fusion vector and the cell-permeable fluorescent tracer.
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white, tissue culture-treated microplates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
Plate the transfected cells in 384-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the cells.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the DMSO control.
-
Determine the IC50 value by plotting the normalized BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the kinase selectivity profiling workflow and a hypothetical signaling pathway that could be modulated by a thiazole-based inhibitor.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Hypothetical signaling pathways modulated by this compound.
Safety Operating Guide
Proper Disposal of Thiazole-4-carbothioamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of Thiazole-4-carbothioamide, a compound frequently utilized in pharmaceutical research and development.
Hazard Profile
Thiazole derivatives, as a class of compounds, may present several hazards. These can include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[4][5][6]
-
Harmful if Swallowed: Accidental ingestion of similar compounds may be harmful.[5][7]
-
Environmental Hazards: Some thiazole derivatives are very toxic to aquatic life with long-lasting effects. Therefore, preventing entry into drains and waterways is a critical precaution.[4][8]
-
Flammability: Certain thiazole compounds are flammable liquids and present a fire hazard when exposed to heat, flames, or oxidizers.[7]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Characterize the waste. Is it pure this compound, a solution, or contaminated materials (e.g., gloves, paper towels)?
-
Segregate this compound waste from other chemical waste streams to prevent potential chemical incompatibilities. Strong oxidizing agents are a known incompatibility for some thiazole derivatives.[9]
-
-
Containerization:
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the material is flammable, remove all sources of ignition.[7][8]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated waste container.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the waste container.
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[4][8]
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]
-
Experimental Workflow for Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. It is imperative to always consult your institution's specific safety guidelines and the official Safety Data Sheet for any chemical before handling.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
Essential Safety and Operational Guide for Handling Thiazole-4-carbothioamide
This document provides immediate and essential safety and logistical information for the handling and disposal of Thiazole-4-carbothioamide. The guidance is compiled to ensure the safety of researchers, scientists, and drug development professionals. The information presented is based on safety data for structurally related thiazole derivatives.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield may be worn in addition to goggles for splash risks. | Thiazole derivatives are known to cause serious eye irritation.[1][2][3] Goggles provide direct protection against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, PVC) should be worn.[1][4] For prolonged or repeated contact, a glove with a higher protection class is recommended.[4] | To prevent skin contact, as thiazole compounds can cause skin irritation.[1][2][3][5] |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4] | Protects the skin from accidental contact and prevents contamination of personal clothing.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] | Thiazole compounds may cause respiratory irritation.[1][2][5] |
| Footwear | Closed-toe shoes must be worn in the laboratory. | Protects feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure proper labeling of all containers.
2. Donning of Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wear chemical-resistant gloves. Check gloves for any signs of damage before use.
3. Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Keep containers tightly closed when not in use.[1]
4. Post-Handling Procedures:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Disposal:
-
Empty containers should be handled as if they still contain the product.[4]
-
Rinse empty containers with a suitable solvent (e.g., acetone, ethanol) three times. The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
3. Regulatory Compliance:
-
All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
